Ac-LEHD-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C23H34N6O9 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
LRHHFDQCXBPQLY-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
sequence |
LEHD |
Synonyms |
Ac-LEHD-CHO acetyl-Leu-Glu-His-Asp-CHO acetyl-leucyl-glutamyl-histidyl-aspartal |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ac-LEHD-CHO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. By targeting the catalytic activity of caspase-9, this compound effectively blocks the downstream activation of executioner caspases, thereby preventing the characteristic biochemical and morphological changes associated with programmed cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, its role in the caspase-9 signaling pathway, and detailed experimental protocols for its application in research settings.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of cysteine-aspartic proteases plays a central role in executing the apoptotic program. Caspases are broadly categorized as initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7). The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. A critical event in this pathway is the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9.[1][2]
This compound, with the sequence Ac-Leu-Glu-His-Asp-CHO, is a cell-permeable peptide inhibitor designed to mimic the consensus cleavage site of caspase-9 substrates.[3] Its aldehyde functional group forms a reversible covalent bond with the active site cysteine of caspase-9, thereby inhibiting its proteolytic activity.[3] This makes this compound an invaluable tool for studying the role of caspase-9 in apoptosis and for exploring its therapeutic potential in diseases characterized by excessive cell death.
Mechanism of Action of this compound
This compound functions as a competitive, reversible inhibitor of caspase-9.[3] The peptide sequence (LEHD) is recognized by the substrate-binding pocket of caspase-9. The aldehyde group then forms a thiohemiacetal adduct with the catalytic cysteine residue in the active site of the enzyme, preventing it from cleaving its natural substrates.
While this compound is primarily known as a caspase-9 inhibitor, it also exhibits inhibitory activity against other caspases, albeit to a lesser extent.[4] Its selectivity is a crucial factor to consider when interpreting experimental results.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against a panel of caspases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Caspase Target | IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-4 | 81.7 |
| Caspase-5 | 21.3 |
| Caspase-8 | 3.82 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40.4 |
| Caspase-14 | 134 |
Data sourced from the NIH Molecular Libraries Program. The assay utilized a (Z-LEHD)2-R110 tetrapeptide substrate.[5]
The Caspase-9 Signaling Pathway and the Role of this compound
The activation of caspase-9 is a tightly regulated process that occurs on a multi-protein complex known as the apoptosome.[1][6] The signaling cascade is initiated by intracellular stress signals that lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[6]
Signaling Pathway Diagram
As depicted in Figure 1, cytochrome c, upon its release into the cytosol, binds to Apaf-1 (Apoptotic protease-activating factor 1).[6] This binding, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric, wheel-shaped structure known as the apoptosome.[1] The apoptosome then recruits pro-caspase-9, the inactive zymogen of caspase-9.[1] This proximity-induced dimerization leads to the auto-activation of caspase-9.[7] Active caspase-9 then proceeds to cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7, which in turn cleave a plethora of cellular substrates, ultimately leading to the dismantling of the cell.[8] this compound intervenes in this cascade by directly inhibiting the activity of active caspase-9, thereby preventing the activation of executioner caspases and halting the apoptotic process.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in experimental settings. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
In Vitro Caspase-9 Inhibition Assay (Fluorometric)
This protocol describes the measurement of caspase-9 inhibition by this compound using a fluorogenic substrate.
Materials:
-
Recombinant active caspase-9
-
This compound (stock solution in DMSO)
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC or Ac-LEHD-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in caspase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In the wells of a 96-well plate, add the diluted this compound or controls.
-
Add recombinant active caspase-9 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic caspase-9 substrate to each well.
-
Immediately measure the fluorescence kinetics over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC; Ex/Em = 380/460 nm for AMC).[9][10]
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control and calculate the IC50 value.
Experimental Workflow Diagram
Inhibition of Apoptosis in a Cellular Context
This protocol outlines a general procedure for treating cells with this compound to assess its ability to prevent apoptosis induced by a specific stimulus.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit, TUNEL assay kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Induce apoptosis by adding the chosen stimulus to the culture medium.
-
Incubate the cells for a predetermined time, sufficient to induce a measurable apoptotic response in the control group.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Stain the cells for apoptosis according to the manufacturer's protocol of the chosen detection kit.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
-
Compare the levels of apoptosis in the this compound-treated groups to the control group to determine the protective effect of the inhibitor.
Conclusion
This compound is a well-characterized and widely used tool for the specific inhibition of caspase-9. Its mechanism of action, centered on the reversible inhibition of the enzyme's catalytic activity, allows for the precise dissection of the intrinsic apoptotic pathway. The quantitative data on its inhibitory profile and the detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of apoptosis and related pathologies. Understanding the intricacies of its function and application is paramount for advancing our knowledge of programmed cell death and for the development of novel therapeutic strategies targeting apoptotic pathways.
References
- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 7. Caspase-9 - Wikipedia [en.wikipedia.org]
- 8. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopioneer.com.tw [biopioneer.com.tw]
An In-depth Technical Guide to the Role of Ac-LEHD-CHO in Studying Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Caspases in Programmed Cell Death
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] This intricate process is primarily executed by a family of cysteine-aspartic proteases known as caspases.[3] Caspases are synthesized as inactive zymogens (procaspases) and, upon receiving specific signals, undergo a proteolytic cascade, leading to the dismantling of the cell in a controlled manner that avoids inflammation.[4][5]
Apoptosis is broadly divided into two major signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2][3][6] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8.[1][5] The intrinsic pathway, on the other hand, is triggered by intracellular stresses like DNA damage or growth factor withdrawal.[1][3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspase-9.[5][7] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which carry out the final steps of cellular demolition.[8]
Given its central role as the apical protease in the intrinsic pathway, caspase-9 is a key target for studying apoptosis.[4][9] Ac-LEHD-CHO, a specific and reversible inhibitor of caspase-9, has emerged as an invaluable chemical tool for dissecting the molecular mechanisms of apoptosis.[10] This guide provides a comprehensive overview of this compound, its mechanism, and its application in apoptosis research.
This compound: Mechanism of Action and Specificity
This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-His-Asp) modified with a C-terminal aldehyde group (-CHO).[10][11] This aldehyde functional group is key to its inhibitory activity. It acts as a reversible inhibitor by targeting the active site cysteine of caspase-9. The peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the cleavage site recognized by caspase-9 in its natural substrates, conferring a high degree of specificity.
The primary utility of this compound in research stems from its ability to selectively block the activity of caspase-9, thereby allowing scientists to:
-
Distinguish between the intrinsic and extrinsic apoptosis pathways.
-
Investigate the specific downstream events following caspase-9 activation.
-
Assess the therapeutic potential of targeting the intrinsic pathway in various diseases.
While highly specific for caspase-9, it's important for researchers to be aware of potential off-target effects at high concentrations. The table below summarizes the inhibitory potency of this compound against various caspases, typically measured by the half-maximal inhibitory concentration (IC50).
| Caspase Target | Reported IC50 / K_i Values | Pathway | Reference |
| Caspase-9 | ~10-20 nM (K_i) | Intrinsic Initiator | [Various Sources] |
| Caspase-4 | Inhibitory activity noted | Inflammatory | [12][13][14] |
| Caspase-8 | Weakly inhibitory | Extrinsic Initiator | [15][16] |
| Caspase-3 | Very weakly inhibitory | Executioner | [12] |
| Granzyme B | Inhibitory activity noted | Cytotoxic T-cell mediated | [16] |
Note: IC50 and K_i values can vary depending on the assay conditions and substrate used. Researchers should consult specific product datasheets for the most accurate information.
Visualizing the Apoptotic Pathways
Understanding where this compound acts is crucial for experimental design and data interpretation. The following diagrams, generated using the DOT language, illustrate the core signaling cascades of the intrinsic and extrinsic pathways.
Caption: The Intrinsic Apoptosis Pathway and the inhibitory action of this compound on Caspase-9.
Caption: The Extrinsic Apoptosis Pathway, initiated by death receptor signaling.
Experimental Protocols and Applications
This compound is a versatile tool used in a variety of experimental contexts. A primary application is to determine whether a specific stimulus induces apoptosis via the intrinsic pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating apoptosis pathways using this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. 细胞凋亡的内在和外在通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Caspase-9 - Wikipedia [en.wikipedia.org]
- 10. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. CPC Scientific Ac-Leu-Glu-His-Asp-CHO 5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Ac-LEHD-CHO: A Technical Guide for Studying Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of cell cycle progression and its checkpoints is fundamental to understanding cellular homeostasis and the pathogenesis of diseases such as cancer. Pharmacological agents that induce cell cycle arrest are invaluable tools in this field. However, a significant challenge in interpreting the effects of these agents is the concurrent induction of apoptosis, which can obscure the specific mechanisms of cell cycle regulation. The caspase-9 inhibitor, Ac-LEHD-CHO, offers a solution by effectively decoupling these two processes. This technical guide provides an in-depth overview of the use of this compound as a tool to inhibit apoptosis when studying chemically induced cell cycle arrest, particularly at the G2/M transition. It includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of this compound in Cell Cycle Analysis
This compound is a synthetic, cell-permeable peptide aldehyde that acts as a potent and reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] While not a direct inducer of cell cycle arrest, this compound is an essential tool for accurately studying the mechanisms of cell cycle checkpoints. Many chemical agents used to synchronize or arrest cells, such as microtubule-destabilizing agents (e.g., nocodazole) or taxanes (e.g., paclitaxel), can trigger the apoptotic cascade, leading to a mixed population of cells undergoing both cell cycle arrest and cell death.[3][4] This co-occurrence complicates the analysis of specific cell cycle-related events.
By inhibiting caspase-9, this compound allows researchers to maintain cell viability during prolonged cell cycle arrest, enabling a clearer investigation of the molecular players and pathways governing the cell cycle checkpoint . This is particularly relevant for studying the G2/M checkpoint, as a natural link exists between the master regulator of mitosis, the CDK1/cyclin B1 complex, and the apoptotic machinery.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of caspase-9. Caspase-9 is activated downstream of mitochondrial stress, which is often a consequence of the cellular damage or mitotic spindle defects caused by cell cycle-arresting agents.[5][6]
A critical point of crosstalk between the cell cycle and apoptosis occurs during mitosis. In healthy, dividing cells, the CDK1/cyclin B1 complex, which drives entry into mitosis, phosphorylates caspase-9 at an inhibitory site (Threonine 125).[6][7] This phosphorylation prevents the activation of caspase-9 and subsequent apoptosis, thus ensuring cell survival during normal cell division.[6][7] However, during a prolonged mitotic arrest induced by drugs like nocodazole, the spindle assembly checkpoint is activated. If the cell is unable to resolve the mitotic defect, the levels of anti-apoptotic proteins like Mcl-1 may decline, leading to the activation of the intrinsic apoptotic pathway upstream of caspase-9.[8][9] This can eventually overcome the inhibitory phosphorylation by CDK1/cyclin B1, leading to caspase-9 activation and apoptosis.
This compound intervenes in this pathway by directly binding to and inhibiting the active site of caspase-9, thereby preventing the cleavage of downstream effector caspases (e.g., caspase-3) and blocking the execution of apoptosis. This allows the cell to remain in a state of cell cycle arrest without undergoing programmed cell death.
Quantitative Data Presentation
The effective concentration of this compound and cell cycle-arresting agents can vary depending on the cell line and experimental conditions. The following tables summarize reported concentrations and their observed effects.
Table 1: this compound Concentrations for Apoptosis Inhibition
| Cell Line | Inducing Agent | This compound Concentration | Observed Effect | Reference |
| Cortical Neurons | Aβ-(25-35) | 20 µM | Prevention of cell death | [10] |
| CHO Cells | Not specified | Not specified, but noted as an inhibitor | Enhanced cell viability | [11] |
| Hematopoietic cells | Cytokine deprivation | Not specified, used Q-VD-OPh | Increased viability, but cells entered a non-dividing state | [5] |
Table 2: Concentrations of Common G2/M Arresting Agents
| Agent | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Nocodazole | HeLa | 50 ng/mL | 10-11 hours | Mitotic arrest | [12] |
| Nocodazole | HL-60 | 200 nM | 12 hours | G2/M arrest | [4] |
| Paclitaxel (Taxol) | MCF-7, MDA-MB-231 | Not specified | Time-dependent | G2/M arrest and apoptosis | [3] |
| Paclitaxel | Sp2, Jurkat | 0.05 mg/L (~60 nM) | 14 hours | Cell synchronization in G2/M | [10] |
Experimental Protocols
The following protocols provide a framework for using this compound to study cell cycle arrest. Optimization for specific cell lines and experimental goals is recommended.
General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, CHO, or other cell line of interest) at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.
-
Pre-treatment with this compound: Approximately 1-2 hours prior to inducing cell cycle arrest, add this compound to the cell culture medium to a final concentration of 10-20 µM (this may require optimization). A vehicle control (e.g., DMSO) should be run in parallel.
-
Induction of Cell Cycle Arrest: Add the cell cycle-arresting agent (e.g., nocodazole to a final concentration of 50-200 nM) to the culture medium.
-
Incubation: Incubate the cells for the desired duration to achieve cell cycle arrest (e.g., 12-24 hours for nocodazole).
-
Harvesting: Harvest the cells for downstream analysis (e.g., flow cytometry, western blotting, or immunofluorescence).
Analysis of Cell Cycle Distribution by Flow Cytometry
-
Cell Preparation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Acquire the fluorescence data for PI to determine the DNA content.
-
Analyze the data using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Analysis of Cell Cycle Proteins by Western Blotting
-
Protein Extraction:
-
Harvest and wash the cells as described above.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, CDK1, phospho-Histone H3) and apoptosis markers (e.g., cleaved Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
References
- 1. biotium.com [biotium.com]
- 2. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of caspase-9 by CDK1/cyclin B1 protects mitotic cells against apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell cycle dependent antagonistic interactions between paclitaxel and carboplatin in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Caspase-9 Inhibitor Ac-LEHD-CHO: A Technical Guide for Hepatotoxicity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant concern in drug development and clinical practice, with hepatocyte apoptosis being a key mechanism underlying the pathology of many forms of DILI. The caspase family of proteases plays a central role in executing the apoptotic program. Caspase-9, an initiator caspase, is a critical component of the intrinsic apoptotic pathway, which is often implicated in toxicant-induced liver damage. Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-9.[1] Its specificity makes it an invaluable tool for elucidating the molecular mechanisms of hepatotoxicity and for exploring potential therapeutic interventions aimed at mitigating liver injury. This in-depth technical guide provides a comprehensive overview of the applications of this compound in hepatotoxicity research, complete with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and workflows.
Mechanism of Action in Hepatotoxicity
In many models of hepatotoxicity, such as that induced by the combination of D-galactosamine (GalN) and Tumor Necrosis Factor-alpha (TNF-α), the apoptotic signaling cascade converges on the activation of caspase-9.[2] TNF-α, a pro-inflammatory cytokine, can trigger the extrinsic apoptotic pathway through its receptor, TNFR1. In hepatocytes, this signal is often amplified through the mitochondrial (intrinsic) pathway. This involves the cleavage of Bid by caspase-8, leading to the release of cytochrome c from the mitochondria. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][4][5]
This compound exerts its protective effect by directly inhibiting the enzymatic activity of caspase-9, thereby preventing the downstream activation of effector caspases and the subsequent dismantling of the cell.[2] It is important to note that while this compound is effective in preventing apoptosis in certain models of hepatotoxicity, it may not be protective in all contexts. For instance, in Fas-mediated liver injury, an alternative apoptotic pathway may bypass the absolute requirement for caspase-9 activation.
While this compound demonstrates a protective role in specific apoptosis-driven liver injury models, it is crucial to consider the broader implications of caspase-9 inhibition. In some contexts, such as carbon tetrachloride (CCl4)-induced liver injury, inhibition of caspase-9 has been shown to exacerbate hepatocellular damage.[6][7] This is thought to be due to the suppression of a protective autophagy response that is dependent on caspase-9 activity.[6][7]
Data Presentation
The following tables summarize quantitative data from studies investigating the role of caspase-9 in hepatotoxicity.
Table 1: Effect of Caspase-9 Inhibition on Hepatocyte Viability in a CCl4-Induced Injury Model
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| CCl4 (2 µl/ml) | ~40 |
| CCl4 (2 µl/ml) + z-LEHD-fmk (20 µM) | ~25 |
Data adapted from a study on HepG2 cells, indicating that caspase-9 inhibition can decrease cell viability in this model.[6]
Table 2: In Vivo Effect of Caspase-9 Inhibition on Serum Alanine Aminotransferase (ALT) Levels in a CCl4-Induced Liver Injury Model in Mice
| Treatment Group | Serum ALT (U/L) |
| Control | ~50 |
| CCl4 (75 µl/kg) | ~4500 |
| CCl4 (75 µl/kg) + z-LEHD-fmk (3 mg/kg) | ~6000 |
Data adapted from an in vivo mouse model, demonstrating that caspase-9 inhibition can lead to increased liver damage as indicated by higher ALT levels.[8]
Experimental Protocols
Induction of Hepatotoxicity in Cell Culture (GalN/TNF-α Model)
This protocol describes a common method for inducing apoptosis in primary hepatocytes or hepatoma cell lines like HepG2.
Materials:
-
Hepatocytes (primary or cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
D-galactosamine (GalN)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare working solutions of GalN, TNF-α, and this compound in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
After the pre-treatment period, add GalN (final concentration, e.g., 200-400 µg/mL) and TNF-α (final concentration, e.g., 10-20 ng/mL) to the wells.
-
Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability or apoptosis using assays such as MTT, LDH release, or Annexin V staining.
Caspase-9 Activity Assay
This protocol measures the enzymatic activity of caspase-9 in cell lysates.
Materials:
-
Treated and untreated hepatocyte cell pellets
-
Cell lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like NP-40)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)
-
Assay buffer (e.g., containing HEPES, DTT, and EDTA)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Lyse the cell pellets on ice for 20-30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add 50-100 µg of protein from each lysate to individual wells.
-
Add the caspase-9 substrate (final concentration, e.g., 50 µM) and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Calculate the caspase-9 activity relative to the control.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and untreated hepatocytes
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Experimental workflow for assessing the protective effects of this compound in hepatotoxicity.
Caption: TNF-α induced hepatocyte apoptosis signaling pathway.
Conclusion
This compound is a critical research tool for investigating the role of the intrinsic apoptotic pathway in hepatotoxicity. Its ability to specifically inhibit caspase-9 allows for the precise dissection of signaling cascades and the evaluation of the contribution of this pathway to different forms of liver injury. The provided protocols and data serve as a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and ultimately preventing drug-induced liver injury. It is imperative, however, to consider the context-dependent effects of caspase-9 inhibition, as its role can be either detrimental or protective depending on the specific model of hepatotoxicity under investigation.
References
- 1. Association of AST/ALT ratio with 90-day outcomes in patients with acute exacerbation of chronic liver disease: a prosp… [ouci.dntb.gov.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of caspase-8 and/or -9 as biomarkers that can distinguish the potential to cause toxic- and immune related-adverse event, for the progress of acetaminophen-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver Injury From Tumor Necrosis Factor-α Antagonists: Analysis of Thirty-four Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: Preliminary Studies on Ac-LEHD-CHO in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-LEHD-CHO is a potent, reversible, and cell-permeable inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This technical guide provides a comprehensive overview of preliminary studies involving this compound in various cancer cell lines. It details the methodologies for assessing its impact on apoptosis, cell viability, and caspase activity. Furthermore, this guide presents a summary of the concentrations of this compound used in research, its effects on apoptotic signaling, and visual representations of the relevant pathways and experimental workflows. This document serves as a critical resource for researchers investigating the role of caspase-9 in cancer biology and for professionals in drug development exploring the therapeutic potential of targeting the apoptotic machinery.
Introduction
Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. The apoptotic process is executed by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens (procaspases) and are activated in a cascade-like fashion in response to pro-apoptotic signals.
There are two major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage, growth factor deprivation, or cytotoxic agents. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.
This compound (N-Acetyl-Leu-Glu-His-Asp-aldehyde) is a synthetic tetrapeptide aldehyde that acts as a specific inhibitor of caspase-9.[1] It is widely used as a research tool to investigate the involvement of the caspase-9-dependent pathway in apoptosis induced by various stimuli in cancer cell lines. By blocking the activation of caspase-9, researchers can elucidate the specific signaling cascades and determine the reliance of a particular cancer cell type on the intrinsic apoptotic pathway for cell death.
Data Presentation: Effects of this compound on Cancer Cell Lines
This compound is primarily utilized as a specific inhibitor to probe the role of caspase-9 in apoptosis induced by other agents, rather than as a standalone cytotoxic compound. Therefore, traditional IC50 values for this compound are not commonly reported. The following table summarizes the effective concentrations of this compound used in various studies to inhibit caspase-9 and the resulting impact on apoptosis in different cancer cell lines when co-administered with an apoptosis-inducing agent.
| Cancer Cell Line | Apoptosis Inducer | This compound Concentration | Observed Effect on Apoptosis | Reference |
| LLC-PK1 (Porcine Kidney, used in cancer-related apoptosis studies) | Cisplatin | Not specified, but used to pretreat cells | Completely prevented cisplatin-induced caspase-9 activation.[2] | [2] |
| Human Ovarian Cancer (PA1) | Adriamycin or Etoposide | Not specified, used in cells overexpressing dominant-negative caspase-9 | Decreased caspase-dependent apoptosis and increased resistance to chemotherapeutic agents.[3] | [3] |
| Human Colon Adenocarcinoma (SW480) | TRAIL | Not specified (Z-LEHD-FMK used) | Not protected from TRAIL-induced apoptosis.[4] | [4] |
| Human Non-Small Cell Lung Cancer (H460) | TRAIL | Not specified (Z-LEHD-FMK used) | Not protected from TRAIL-induced apoptosis.[4] | [4] |
| Human Colon Cancer (HCT116) | TRAIL | Not specified (Z-LEHD-FMK used) | Protected from TRAIL-mediated death.[4] | [4] |
| Rat Cortical Neurons (used in apoptosis studies relevant to cancer) | Amyloid-β (25-35) | 20 µM | Prevented cell death induced by Amyloid-β.[5] | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound in cancer cell lines.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment:
-
Pre-treat the cells with the desired concentration of this compound (typically in the range of 10-100 µM) for a specified period (e.g., 1-2 hours) before adding the apoptosis-inducing agent.
-
Add the apoptosis-inducing agent at its predetermined effective concentration.
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), cells treated with the apoptosis-inducer alone, and cells treated with this compound alone.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (5 mg/mL).
-
Incubation with MTT: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-9 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of caspase-9.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-9 substrate (e.g., Ac-LEHD-pNA) and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance of the pNA cleaved from the substrate is proportional to the caspase-9 activity.
Western Blotting for Caspase-9 Activation
This technique detects the cleavage of procaspase-9 into its active fragments.
-
Protein Extraction: Extract total protein from the treated cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-9 (that can detect both the pro-form and the cleaved fragments).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of cleaved caspase-9 fragments indicates its activation.
Visualization of Signaling Pathways and Workflows
Intrinsic Apoptosis Pathway
The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of caspase-9 and the inhibitory action of this compound.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Ac-LEHD-CHO: A Molecular Probe for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic research applications of Ac-LEHD-CHO, a key reagent in the study of molecular biology, particularly in the intricate signaling pathways of apoptosis.
Core Principles: Understanding this compound
This compound, or N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspart-1-al, is a synthetic, cell-permeable peptide aldehyde that acts as a potent, reversible inhibitor of caspase-9.[1][2] Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic (mitochondrial) pathway of apoptosis.[3][4] By specifically targeting caspase-9, this compound serves as an invaluable tool for dissecting the molecular mechanisms of programmed cell death.
Mechanism of Action: The aldehyde group of this compound forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-9, thereby blocking its proteolytic activity. This inhibition prevents the downstream activation of executioner caspases, such as caspase-3 and -7, effectively halting the apoptotic cascade.
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized against a panel of human caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its inhibitory activity.
| Caspase Target | IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-3 | Not Determined |
| Caspase-4 | 81.7 |
| Caspase-5 | 21.3 |
| Caspase-6 | Not Determined |
| Caspase-7 | Not Determined |
| Caspase-8 | 3.82 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40.4 |
| Caspase-14 | 134 |
Data sourced from NIH Probe Reports.
Signaling Pathway Visualization
The following diagram illustrates the intrinsic pathway of apoptosis, highlighting the central role of caspase-9 and the point of intervention for this compound.
Caption: Intrinsic apoptosis pathway initiated by caspase-9.
Experimental Protocols and Workflow
This compound is a versatile tool for a range of molecular biology experiments designed to investigate apoptosis. Below are detailed methodologies for key assays.
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for investigating the role of caspase-9 in a cellular model of apoptosis using this compound.
Caption: General experimental workflow using this compound.
Caspase-9 Activity Assay (Colorimetric)
This protocol provides a method to quantify caspase-9 activity in cell lysates.
Materials:
-
Cells treated with an apoptosis inducer and/or this compound.
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).
-
Caspase-9 substrate: Ac-LEHD-pNA (p-nitroaniline).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Ac-LEHD-pNA substrate (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-9 activity. Pre-treatment with this compound is expected to reduce this fold-increase.
-
Western Blot Analysis of Caspase Cleavage
This protocol allows for the qualitative and semi-quantitative detection of pro-caspase-9 and its cleaved (active) fragments.
Materials:
-
Cell lysates prepared as described in the caspase activity assay.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-caspase-9 (total and cleaved), anti-caspase-3 (cleaved), anti-PARP (cleaved).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation:
-
Load equal amounts of protein (20-50 µg) from each cell lysate onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-9) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to assess the levels of cleaved caspases and PARP. Treatment with this compound should show a reduction in the cleavage of caspase-9 and its downstream targets.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).
-
96-well plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound (e.g., 10-100 µM) for the desired time period (e.g., 24-48 hours).[5]
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control. Increased cell viability is expected in cells co-treated with this compound compared to those treated with the apoptotic inducer alone.
-
Conclusion
This compound is an indispensable tool for researchers investigating the molecular intricacies of apoptosis. Its specificity for caspase-9 allows for the precise interrogation of the intrinsic apoptotic pathway. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in molecular biology research, ultimately contributing to a deeper understanding of cell death mechanisms and the development of novel therapeutic strategies.
References
Ac-LEHD-CHO: A Technical Guide to its Role as a Caspase-9 Inhibitor in the Intrinsic Pathway of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the tetrapeptide aldehyde, Ac-LEHD-CHO, and its pivotal role as a selective inhibitor of caspase-9. It details the molecular mechanisms of the intrinsic apoptosis pathway, the specific action of this compound, and its application in experimental research, including detailed protocols and quantitative data.
The Intrinsic Pathway of Apoptosis: A Mitochondrial-Mediated Cascade
The intrinsic, or mitochondrial, pathway of apoptosis is a critical programmed cell death mechanism initiated by a wide array of non-receptor-mediated stimuli. These triggers include DNA damage, growth factor deprivation, oxidative stress, and exposure to cytotoxic agents.[1][2][3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[3][4]
Under homeostatic conditions, anti-apoptotic proteins sequester pro-apoptotic members, preventing the induction of cell death. In response to apoptotic stimuli, this balance is disrupted, leading to the activation and oligomerization of Bax and Bak. These proteins insert into the outer mitochondrial membrane, increasing its permeability and causing the release of key pro-apoptotic factors into the cytosol, most notably cytochrome c.[3][5]
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[5][6] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a large, wheel-shaped protein complex known as the apoptosome.[5][7][8][9] The apoptosome serves as the activation platform for the primary initiator caspase of the intrinsic pathway: procaspase-9.[7][8]
The apoptosome recruits multiple procaspase-9 molecules, facilitating their proximity-induced dimerization and auto-proteolytic activation into mature, active caspase-9.[7][10] Active caspase-9 then initiates a proteolytic cascade by cleaving and activating downstream executioner caspases, principally procaspase-3 and procaspase-7.[5][10][11] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of structural and regulatory proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound: A Reversible Inhibitor of Caspase-9
Mechanism of Action
This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-His-Asp-CHO) designed to specifically target and inhibit caspase-9.[11] Its sequence mimics the preferred cleavage site recognized by caspase-9.[12] The C-terminal aldehyde group (CHO) acts as a warhead, forming a reversible covalent bond with the cysteine residue in the catalytic active site of caspase-9.[11][13] This interaction effectively blocks the enzyme's proteolytic activity, preventing it from processing and activating downstream executioner caspases like procaspase-3 and thereby halting the apoptotic cascade.
Inhibitor Specificity and Quantitative Data
While this compound is primarily recognized as a caspase-9 inhibitor, it can exhibit activity against other caspases, particularly at higher concentrations. Its selectivity is a critical factor for experimental design. Quantitative data, such as the half-maximal inhibitory concentration (IC50), is essential for determining the appropriate working concentration to ensure specific inhibition of caspase-9.
| Caspase Target | This compound IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-4 | 81.7 |
| Caspase-5 | 21.3 |
| Caspase-8 | 3.82 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40.4 |
| Caspase-14 | 134 |
| Data sourced from NIH Molecular Libraries Program.[14] Note that IC50 values can vary based on assay conditions and substrate used. |
Experimental Applications and Protocols
This compound is an indispensable tool for elucidating the role of the intrinsic apoptotic pathway. Researchers use it to confirm whether a specific stimulus induces apoptosis via the caspase-9-dependent mitochondrial pathway.[15][16][17] If treatment with this compound rescues cells from death induced by a compound or condition, it strongly implicates the activation of caspase-9 as a key step in the process.
Detailed Experimental Protocols
Protocol 1: Induction of Intrinsic Apoptosis
This protocol provides a general method for inducing apoptosis in cultured cells, which can then be used to test the efficacy of this compound.
-
Cell Plating: Plate cells (e.g., HeLa or Jurkat) at a density of 1 x 10^6 cells/mL in appropriate culture medium.
-
Pre-treatment: For the inhibitor group, pre-incubate cells with this compound (a typical starting concentration is 20-50 µM) for 1-2 hours at 37°C in a CO2 incubator.
-
Induction: Add the apoptotic stimulus. Common inducers of the intrinsic pathway include:
-
Staurosporine: 1-2 µM for 3-6 hours.
-
Etoposide: 50-100 µM for 12-24 hours.
-
UV Radiation: Expose cells to 50-100 J/m² of UV-C radiation and incubate for 4-8 hours.[2]
-
-
Control Groups: Maintain parallel cultures for:
-
Vehicle control (treated with solvent, e.g., DMSO).
-
Stimulus-only control (treated with the apoptotic agent but not the inhibitor).
-
-
Harvesting: After the incubation period, harvest cells for downstream analysis. For adherent cells, collect both floating and attached cells.
Protocol 2: Colorimetric Caspase-9 Activity Assay
This assay quantifies the activity of caspase-9 by measuring the cleavage of a colorimetric substrate, LEHD-pNA (p-nitroanilide).
-
Cell Lysis:
-
Pellet 2-5 x 10^6 cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, 1% CHAPS, 5 mM DTT, 1 mM EDTA, pH 7.4).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[12][18]
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Adjust the final volume of each well to ~50 µL with the cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer (e.g., 100 mM HEPES, 20% glycerol, 10 mM DTT, pH 7.4).[18]
-
-
Substrate Addition: Add 5 µL of 4 mM LEHD-pNA substrate to each well for a final concentration of 200 µM.[12][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance corresponds to the amount of pNA released and is proportional to caspase-9 activity.[18]
Protocol 3: Western Blotting for Apoptotic Markers
This method is used to visualize the proteolytic processing of caspases and their substrates, providing qualitative confirmation of the apoptotic cascade and its inhibition.
-
Protein Extraction: Prepare cell lysates as described in the caspase activity assay protocol (steps 1 and 2).
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 12-15% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Caspase-9: To detect both the pro-form (~47 kDa) and the cleaved, active form (~35/37 kDa).
-
Caspase-3: To detect the pro-form (~35 kDa) and the cleaved, active fragment (~17/19 kDa).
-
PARP (Poly (ADP-ribose) polymerase): To detect the full-length form (~116 kDa) and the caspase-3-cleaved fragment (~89 kDa).
-
Loading Control (e.g., β-actin, GAPDH): To ensure equal protein loading.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the cleaved forms of caspase-9, caspase-3, and PARP in the this compound treated group compared to the stimulus-only group indicates successful inhibition of the pathway.
References
- 1. Induction of apoptosis in cells | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Apoptosis is Induced in Cancer Cells via the Mitochondrial Pathway by the Novel Xylocydine-Derived Compound JRS-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Caspase-9 - Wikipedia [en.wikipedia.org]
- 11. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
Ac-LEHD-CHO: A Technical Guide to its Discovery, Development, and Application as a Caspase-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that has become an indispensable tool in apoptosis research. It is a potent, reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, offering researchers the necessary information to effectively utilize this inhibitor in their studies.
The development of specific caspase inhibitors has been crucial for dissecting the complex signaling cascades that govern programmed cell death. The rational design of these inhibitors, including this compound, has been guided by the substrate specificity of the target caspases. Early research into caspase substrates identified optimal tetrapeptide recognition motifs, which then served as the foundation for designing peptide-based inhibitors. For caspase-9, the LEHD (Leu-Glu-His-Asp) sequence was identified as a preferred recognition site. The addition of a reactive aldehyde group (CHO) at the C-terminus of this peptide creates a reversible covalent inhibitor that interacts with the active site cysteine of the caspase.
Data Presentation
The selectivity of a caspase inhibitor is a critical parameter for its utility as a research tool. The following table summarizes the inhibitory activity of this compound against a panel of human caspases, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Caspase Target | IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-3 | 81.7 |
| Caspase-4 | >10000 |
| Caspase-5 | >10000 |
| Caspase-6 | 49.2 |
| Caspase-7 | 40.4 |
| Caspase-8 | 3.82 |
| Caspase-9 | 21.3 |
| Caspase-10 | 134 |
Data sourced from a probe report from the NIH Molecular Libraries Program.[1] It is important to note that while this compound is a potent inhibitor of caspase-9, it also exhibits significant activity against caspase-8.[2][3] Researchers should consider this cross-reactivity when interpreting experimental results.
Signaling Pathway
This compound primarily targets the intrinsic pathway of apoptosis by inhibiting caspase-9. This pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn recruits and activates pro-caspase-9. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, leading to the execution of apoptosis.
References
Methodological & Application
Application Notes and Protocols for Ac-LEHD-CHO in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ac-LEHD-CHO, a potent and reversible inhibitor of caspase-9, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a synthetic tetrapeptide aldehyde that acts as a highly selective inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1] The peptide sequence Leu-Glu-His-Asp (LEHD) mimics the cleavage site of procaspase-3, a natural substrate of caspase-9. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of caspase-9, thereby blocking its proteolytic activity. By inhibiting caspase-9, this compound effectively prevents the activation of downstream executioner caspases, such as caspase-3 and -7, and protects cells from apoptosis induced by various intrinsic stimuli.
Mechanism of Action
The intrinsic apoptosis pathway is triggered by cellular stress signals such as DNA damage, growth factor withdrawal, or cytotoxic agents. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, promoting its oligomerization to form the apoptosome. Procaspase-9 is recruited to the apoptosome, where it undergoes dimerization and auto-activation. Activated caspase-9 then cleaves and activates executioner caspases, leading to the dismantling of the cell. This compound intervenes at the pivotal point of caspase-9 activation, thereby halting the apoptotic cascade.
Data Presentation
The following tables summarize quantitative data from various studies utilizing this compound in cell culture experiments.
Table 1: Effective Concentrations of this compound for Apoptosis Inhibition
| Cell Type | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| Rat Cortical Neurons | Amyloid-β (25-35) | 20 µM | Significant prevention of cell death | [2] |
| Chinese Hamster Ovary (CHO) Cells | Not specified (batch and fed-batch culture stress) | Not specified (used as a tool to identify caspase-8 and -9 involvement) | Enhanced cell viability | [3] |
| Jurkat Cells | Etoposide | 100 µM | Inhibition of etoposide-induced apoptosis |
Table 2: Reagent Specifications
| Parameter | Value |
| Full Name | N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspart-1-al |
| Molecular Formula | C23H34N6O9 |
| Molecular Weight | 538.55 g/mol |
| Form | Lyophilized solid |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL) |
| Storage | Store at -20°C or below |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the lyophilized this compound peptide to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in high-quality DMSO to create a stock solution (e.g., 10 mM). For example, to make a 10 mM stock solution from 1 mg of peptide (MW = 538.55), add 185.7 µL of DMSO.
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Inhibition of Apoptosis in Adherent Cells
Materials:
-
Adherent cells of interest (e.g., CHO-K1, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, cisplatin)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well, 24-well)
-
Cell viability assay reagents (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the adherent cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10-50 µM). A vehicle control (medium with the same concentration of DMSO used for the inhibitor) should be included. Incubate for 1-2 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells at a pre-determined optimal concentration. Include a negative control (untreated cells) and a positive control (cells treated with the apoptosis inducer only).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 6-48 hours, depending on the cell type and inducer).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a suitable assay (e.g., MTT assay).
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with the apoptosis inducer alone to those pre-treated with this compound.
Protocol 3: Caspase-9 Activity Assay
Materials:
-
Cells cultured and treated as described in Protocol 2
-
Cell lysis buffer
-
Caspase-9 colorimetric or fluorometric substrate (e.g., Ac-LEHD-pNA or Ac-LEHD-AFC)
-
Microplate reader
Procedure:
-
Cell Lysis: After the treatment period, collect both adherent and floating cells. Wash the cells with cold PBS and lyse them using a suitable cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-9 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.
-
Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.
-
-
Data Analysis: Normalize the caspase-9 activity to the protein concentration. Compare the activity in cells treated with the apoptosis inducer alone to those pre-treated with this compound.
Mandatory Visualization
Caption: Intrinsic apoptosis pathway with this compound inhibition.
Caption: Workflow for apoptosis inhibition assay using this compound.
References
Determining the Optimal Working Concentration of Ac-LEHD-CHO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-CHO is a synthetic tetrapeptide that acts as a potent, reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1] Caspase-9 activation, triggered by the release of cytochrome c from the mitochondria and the formation of the apoptosome, leads to the activation of downstream executioner caspases (e.g., caspase-3 and -7) and ultimately, programmed cell death. Given its critical role in apoptosis, the specific inhibition of caspase-9 by this compound provides a valuable tool for studying the mechanisms of apoptosis and for the development of therapeutics targeting apoptosis-related diseases.
These application notes provide detailed protocols for determining the optimal working concentration of this compound in various cell-based assays. The protocols cover methods to assess caspase-9 activity, cell viability, and the specific inhibition of caspase-9-mediated apoptosis.
Data Presentation: Efficacy of this compound
The optimal working concentration of this compound is highly dependent on the cell type, the specific experimental conditions, and the assay being performed. Therefore, it is crucial to determine the effective concentration empirically. Below is a summary of reported effective concentrations of this compound in different experimental setups.
| Cell Type | Assay Type | Effective Concentration | Reference |
| Rat Cortical Neurons | MTT Assay (Neuroprotection) | 20 µM | [2] |
| LLC-PK1 (Porcine Kidney) | Caspase-9 Activity Assay & Western Blot | Not specified, but effective in preventing cisplatin-induced activation | [3] |
| Chinese Hamster Ovary (CHO) | Cell Viability | Not specified, but noted to be an efficient inhibitor | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for determining the optimal concentration of this compound, the following diagrams are provided.
Caption: Intrinsic apoptosis signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal working concentration of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal working concentration of this compound.
Caspase-9 Activity Assay (Colorimetric)
This assay measures the activity of caspase-9 by detecting the cleavage of a colorimetric substrate, LEHD-pNA (p-nitroaniline).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (stock solution in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Caspase-9 substrate (Ac-LEHD-pNA, 4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will allow for optimal growth and treatment.
-
Induction of Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for a predetermined time to activate caspase-9. Include an untreated control group.
-
Inhibitor Treatment: Pre-incubate cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 20, 50, 100 µM) for 1-2 hours before adding the apoptosis-inducing agent. Also, include a vehicle control (DMSO).
-
Cell Lysis:
-
Harvest cells (adherent cells can be scraped or trypsinized) and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 2-5 x 10^6 cells) and incubate on ice for 10 minutes.[6]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).
-
-
Caspase-9 Assay:
-
In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well.[7]
-
Add 5 µL of Ac-LEHD-pNA substrate (final concentration 200 µM) to each well.[6][7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the background reading (from a blank well with lysis buffer and substrate) from all samples. Calculate the percentage of caspase-9 inhibition for each concentration of this compound compared to the induced, untreated control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Treatment: After allowing cells to adhere overnight, treat them with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control, inhibitor-only control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot cell viability against the concentration of this compound to determine the effective concentration for preventing apoptosis-induced cell death.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or in plates as described in the previous protocols.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently detach using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain cell membrane integrity.[9]
-
-
Washing: Wash cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+). Evaluate the dose-dependent effect of this compound on reducing the apoptotic cell population.
Western Blot Analysis of Caspase-9 Cleavage
This method directly assesses the inhibition of pro-caspase-9 processing to its active, cleaved form.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against caspase-9 (that recognizes both pro- and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat and harvest cells as previously described. Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against caspase-9 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for pro-caspase-9 (e.g., ~47 kDa) and cleaved caspase-9 (e.g., ~35/37 kDa).[11] Determine the concentration at which this compound effectively inhibits the cleavage of pro-caspase-9.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to determine the optimal working concentration of the caspase-9 inhibitor, this compound. By employing a combination of caspase activity assays, cell viability assessments, and direct measurement of caspase-9 cleavage, scientists can confidently establish the appropriate inhibitor concentration for their specific cellular model and experimental questions. This will enable more accurate and reliable investigations into the role of caspase-9 in apoptosis and related cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. mpbio.com [mpbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Ac-LEHD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase that plays a crucial role in the intrinsic (mitochondrial) pathway of apoptosis. By specifically targeting caspase-9, this compound serves as a valuable tool for studying the mechanisms of apoptosis and for investigating the therapeutic potential of caspase-9 inhibition in various diseases, including neurodegenerative disorders and ischemic injury. These application notes provide detailed protocols for the dissolution, storage, and utilization of this compound in common experimental settings.
Product Information
| Property | Value |
| Full Name | N-Acetyl-Leu-Glu-His-Asp-CHO |
| Sequence | This compound |
| Molecular Formula | C₂₃H₃₄N₆O₉ |
| Molecular Weight | 538.56 g/mol |
| CAS Number | 319494-38-7 |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
Dissolution and Storage Protocols
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
Reagents and Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol for Preparation of Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of powder (MW = 538.56), add 185.7 µL of DMSO.
-
Calculation: (1 mg / 538.56 g/mol ) / 0.010 mol/L = 0.0001857 L = 185.7 µL
-
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage Conditions and Stability
The stability of this compound is dependent on the storage conditions.
| Storage Condition | Powder | Stock Solution in DMSO |
| -20°C | 1 year | 1 month |
| -80°C | >1 year | 6 months |
Note: Stock solutions should be protected from light.
In Vitro Applications and Protocols
This compound is primarily used in in vitro studies to investigate the role of caspase-9 in apoptosis.
Caspase-9 Signaling Pathway
This compound inhibits the intrinsic apoptosis pathway by binding to the active site of caspase-9.
Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-9 by this compound.
In Vitro Caspase-9 Inhibition Assay (Colorimetric)
This protocol is for determining the inhibitory activity of this compound using a colorimetric assay based on the cleavage of the p-nitroanilide (pNA) substrate.
-
This compound stock solution (10 mM in DMSO)
-
Recombinant active caspase-9
-
Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Caspase-9 substrate: Ac-LEHD-pNA (4 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Prepare Reagents: Thaw all reagents on ice. Prepare fresh caspase assay buffer.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in caspase assay buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of 2x Reaction Buffer.
-
X µL of diluted this compound or vehicle control.
-
Y µL of recombinant active caspase-9.
-
Make up the volume to 95 µL with caspase assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 5 µL of 4 mM Ac-LEHD-pNA substrate to each well (final concentration 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Caspase-9 Inhibition Assay (Fluorometric)
This protocol utilizes a fluorometric substrate for a more sensitive detection of caspase-9 activity.
-
This compound stock solution (10 mM in DMSO)
-
Recombinant active caspase-9
-
Caspase assay buffer
-
Caspase-9 substrate: Ac-LEHD-AFC (1 mM in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
The experimental setup is similar to the colorimetric assay, with the following modifications:
-
Substrate Addition: Add 5 µL of 1 mM Ac-LEHD-AFC substrate to each well (final concentration 50 µM).
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the colorimetric assay.
Cell-Based Apoptosis Inhibition Assay
This protocol describes a general workflow for evaluating the ability of this compound to inhibit apoptosis in cultured cells.
Caption: Workflow for a cell-based apoptosis inhibition assay using this compound.
This protocol is adapted from a study on neuroprotection.[2]
-
Cell Culture: Culture primary cortical neurons in appropriate media and plates.
-
Pre-treatment: Incubate the neurons with various concentrations of this compound (e.g., 1-20 µM) or vehicle (0.1% DMSO) for 2 hours.
-
Apoptosis Induction: Expose the cells to an apoptosis-inducing agent (e.g., 5 µM of Aβ(25-35) peptide) for 40 hours.
-
Assessment of Cell Viability: Measure cell viability using an MTT assay or similar method.
-
Data Analysis: Compare the viability of cells treated with this compound to the vehicle-treated control to determine the protective effect of the inhibitor.
In Vivo Applications and Protocols (General Guidance)
Disclaimer: The following protocol is a general guideline for the in vivo administration of a peptide inhibitor and is based on protocols for similar compounds. This protocol has not been specifically validated for this compound and may require optimization for your specific animal model and experimental design.
Formulation for In Vivo Administration
For in vivo use, this compound is typically first dissolved in DMSO and then further diluted in a vehicle suitable for injection.
| Component | Example Volume (for 1 mL) |
| DMSO | 100 µL |
| PEG300 | 400 µL |
| Tween-80 | 50 µL |
| Saline (0.9% NaCl) | 450 µL |
Protocol for In Vivo Formulation
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300 and Tween-80, mixing thoroughly after each addition.
-
Final Dilution: Add saline to the final desired volume and mix until a clear solution is obtained.
-
Administration: The working solution should be prepared fresh on the day of use and administered via the desired route (e.g., intraperitoneal injection).
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation of compound | Low solubility in the chosen solvent or buffer. | Try gentle warming or sonication to aid dissolution. For in vivo formulations, ensure the components are added in the correct order and mixed thoroughly. |
| Low inhibitor activity | Improper storage leading to degradation. Repeated freeze-thaw cycles. | Always store the compound and its solutions as recommended. Aliquot stock solutions to minimize freeze-thaw cycles. |
| High background in assays | Non-specific enzyme activity or substrate degradation. | Run appropriate controls, including a no-enzyme control and a no-substrate control. Optimize substrate and enzyme concentrations. |
References
Application Notes and Protocols for Utilizing Ac-LEHD-CHO in Caspase-9 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-CHO is a potent, reversible, and specific inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1] These application notes provide detailed protocols for the use of this compound in both colorimetric and fluorometric caspase-9 activity assays. Accurate measurement of caspase-9 activity is crucial for understanding the mechanisms of apoptosis and for the development of novel therapeutics targeting this pathway. The provided protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Principle of the Assay
Caspase activity assays are based on the proteolytic cleavage of a specific peptide substrate by the active enzyme. For caspase-9, the substrate contains the recognition sequence Leu-Glu-His-Asp (LEHD). This peptide is conjugated to a reporter molecule, either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays). When the substrate is cleaved by active caspase-9, the reporter molecule is released, leading to a measurable change in absorbance or fluorescence. The intensity of the signal is directly proportional to the caspase-9 activity in the sample. This compound acts as a competitive inhibitor, binding to the active site of caspase-9 and preventing the cleavage of the substrate.
Data Presentation
The inhibitory effect of this compound on caspase-9 activity can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data from a caspase-9 activity assay performed in the presence of varying concentrations of this compound.
Table 1: Inhibition of Purified Recombinant Caspase-9 by this compound (Fluorometric Assay)
| This compound Concentration (nM) | Caspase-9 Activity (Relative Fluorescence Units - RFU) | % Inhibition |
| 0 (Control) | 10,000 | 0 |
| 1 | 8,500 | 15 |
| 10 | 6,000 | 40 |
| 50 | 2,500 | 75 |
| 100 | 1,000 | 90 |
| 500 | 200 | 98 |
Table 2: IC50 Values of this compound for Various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-9 | ~20 |
| Caspase-1 | >10,000 |
| Caspase-3 | >10,000 |
| Caspase-8 | ~500 |
Note: Data are representative and may vary depending on experimental conditions, such as enzyme and substrate concentrations, and buffer composition.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Intrinsic Apoptosis Signaling Pathway.
Caption: Caspase-9 Activity Assay Workflow.
Experimental Protocols
Preparation of Cell Lysates
This protocol is for the preparation of cell lysates from adherent or suspension cells to be used in the caspase-9 activity assay.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protease inhibitor cocktail
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
For adherent cells:
-
Wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold Cell Lysis Buffer (with protease inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Colorimetric Caspase-9 Activity Assay
This protocol describes the measurement of caspase-9 activity using a colorimetric substrate, Ac-LEHD-pNA (acetyl-Leu-Glu-His-Asp-p-nitroanilide). Cleavage of the substrate releases pNA, which can be detected by its absorbance at 405 nm.[2][3][4]
Materials:
-
Cell lysate (50-200 µg of total protein per assay)
-
This compound inhibitor (stock solution in DMSO)
-
Ac-LEHD-pNA substrate (stock solution in DMSO)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in 1X Reaction Buffer.
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 40 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 10 µL of the this compound dilutions or vehicle (for control) to the appropriate wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 5 µL of Ac-LEHD-pNA substrate to each well.[2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Fluorometric Caspase-9 Activity Assay
This protocol outlines the measurement of caspase-9 activity using a fluorometric substrate, Ac-LEHD-AFC (acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin). Cleavage of this substrate releases AFC, which can be detected by its fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[5]
Materials:
-
Cell lysate (20-50 µg of total protein per assay)
-
This compound inhibitor (stock solution in DMSO)
-
Ac-LEHD-AFC substrate (stock solution in DMSO)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in 1X Reaction Buffer.
-
In a 96-well black microplate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 40 µL of cell lysate (containing 20-50 µg of protein) to each well.
-
Add 10 µL of the this compound dilutions or vehicle (for control) to the appropriate wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Start the reaction by adding 5 µL of Ac-LEHD-AFC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Non-specific substrate cleavage by other proteases. | Add a broad-spectrum protease inhibitor cocktail (caspase-specific) to the lysis buffer. Use a specific caspase-9 substrate. |
| Autohydrolysis of the substrate. | Prepare fresh substrate solution for each experiment. Store substrate stock solution at -20°C or -80°C. | |
| Low or no signal | Low caspase-9 activity in the sample. | Use a more concentrated cell lysate. Optimize the induction of apoptosis. |
| Inactive enzyme. | Ensure proper storage and handling of cell lysates. Avoid repeated freeze-thaw cycles. | |
| Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelengths for the specific fluorophore used. | |
| High well-to-well variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration. |
Conclusion
This compound is an invaluable tool for the specific inhibition and study of caspase-9 activity. The protocols provided herein offer a robust framework for conducting both colorimetric and fluorometric caspase-9 assays. By following these detailed procedures, researchers can obtain reliable and reproducible data to advance their understanding of apoptosis and to screen for potential therapeutic agents that modulate this critical cellular process.
References
Application of Ac-LEHD-CHO in CHO cell culture for improved viability.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the cornerstone of modern biopharmaceutical production, responsible for manufacturing a significant portion of recombinant therapeutic proteins. A critical challenge in large-scale CHO cell culture is maintaining high cell viability and productivity over extended periods. Apoptosis, or programmed cell death, is a major contributor to the decline in viable cell density, leading to reduced product yields and inconsistencies in manufacturing processes.
Ac-LEHD-CHO is a potent and specific inhibitor of caspase-9, a key initiator enzyme in the intrinsic pathway of apoptosis. By targeting this critical juncture in the apoptotic cascade, this compound offers a promising strategy to enhance CHO cell viability, extend culture duration, and ultimately improve the efficiency of biopharmaceutical production. These application notes provide a comprehensive overview of the use of this compound in CHO cell culture, including its mechanism of action, protocols for its application and assessment, and expected outcomes.
Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway
The intrinsic pathway of apoptosis is triggered by various intracellular stresses, such as nutrient deprivation, accumulation of toxic byproducts, and oxidative stress, all ofwhich are common in high-density cell cultures. These stress signals converge at the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
This compound is a tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-9. Its structure mimics the cleavage site of caspase-9 substrates, allowing it to bind to the active site of the enzyme and block its proteolytic activity. By inhibiting caspase-9, this compound prevents the activation of downstream effector caspases, thereby halting the apoptotic cascade and promoting cell survival.
Data Presentation
While the literature qualitatively supports that inhibition of caspase-9 enhances CHO cell viability, specific quantitative data on the effects of this compound is limited. The following table is a template for researchers to populate with their experimental data. A study on rat cortical neurons demonstrated that a concentration of 20 µM this compound provided significant protection against apoptosis, which can serve as a starting point for concentration optimization in CHO cells.
| Parameter | Control (Vehicle) | This compound (Specify Conc.) | Fold Change / % Improvement |
| Cell Viability (%) | |||
| - Day 3 | |||
| - Day 5 | |||
| - Day 7 | |||
| Apoptotic Cells (%) | |||
| - Early Apoptosis | |||
| - Late Apoptosis | |||
| Peak Viable Cell Density (x 10^6 cells/mL) | |||
| Integral of Viable Cell Density (IVCD) |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in improving CHO cell viability.
Protocol 1: Treatment of CHO Cells with this compound
This protocol outlines the general steps for applying this compound to suspension CHO cell cultures. The optimal concentration and timing of addition should be determined empirically for each specific cell line and culture condition.
Materials:
-
CHO cells in suspension culture
-
Standard CHO cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Shake flasks or bioreactors
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: Seed CHO cells at the desired density in your culture vessels (e.g., shake flasks or bioreactors) with fresh culture medium.
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in your culture medium. It is recommended to test a range of final concentrations (e.g., 5 µM, 10 µM, 20 µM, 50 µM). Prepare a corresponding vehicle control with the same final concentration of DMSO.
-
Treatment: Add the this compound working solution or the vehicle control to the cell cultures. The timing of addition can be a variable to optimize (e.g., at the time of seeding, during the mid-exponential growth phase, or upon induction of apoptosis).
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
Monitoring: Monitor cell growth and viability at regular intervals (e.g., every 24 hours) using a hemocytometer and trypan blue exclusion.
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
CHO cells cultured in a 96-well plate
-
This compound treated and control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Plating: Plate CHO cells in a 96-well plate at a suitable density and allow them to adhere (if applicable) or stabilize.
-
Treatment: Treat the cells with different concentrations of this compound and a vehicle control as described in Protocol 1.
-
Incubation: Incubate the plate for the desired duration.
-
Addition of MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Quantification of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and control CHO cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells from the culture vessels and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Recommendations
The application of the caspase-9 inhibitor this compound presents a targeted and effective strategy for mitigating apoptosis in CHO cell cultures. By specifically blocking the intrinsic apoptotic pathway, this compound has the potential to significantly enhance cell viability, leading to more robust and productive biomanufacturing processes. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific CHO cell lines and culture systems. The protocols provided herein offer a solid foundation for the systematic evaluation of this compound and its integration into advanced cell culture strategies for improved biopharmaceutical production.
Application Notes: Analysis of Caspase-9 Cleavage Inhibition by Ac-LEHD-CHO
Introduction
Caspase-9 (Caspase-9) is a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2] This pathway is triggered by various intracellular stresses, which lead to the release of cytochrome c from the mitochondria.[3] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome.[4] The apoptosome recruits and activates pro-caspase-9, an inactive zymogen, through dimerization and proteolytic cleavage.[1][4]
The activation of pro-caspase-9 (approximately 47 kDa) involves its cleavage at aspartic acid residues (specifically Asp315 and Asp330), generating smaller, active subunits (p35 and p37).[5][6] This active caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, culminating in the execution phase of apoptosis.[3] The detection of cleaved caspase-9 fragments is, therefore, a reliable marker for the activation of the intrinsic apoptotic pathway.[7][8]
Principle of the Assay
Western blotting is a widely used immunoassay to analyze caspase-9 activation.[8] The technique separates proteins from a cell lysate by size using gel electrophoresis. These separated proteins are then transferred to a membrane and probed with antibodies specific to caspase-9. By using an antibody that recognizes both the full-length pro-caspase-9 (47 kDa) and its cleaved fragments (35/37 kDa), one can visualize the shift from the inactive to the active form, providing a clear readout of apoptosis induction.[5]
Application of Ac-LEHD-CHO
This compound is a synthetic peptide that acts as a potent, reversible inhibitor of caspase-9.[9] Its sequence, Ac-Leu-Glu-His-Asp-CHO, mimics the cleavage site recognized by caspase-9, allowing it to bind to the enzyme's active site and block its proteolytic activity.[10] In research and drug development, this compound is an invaluable tool to:
-
Confirm the involvement of the caspase-9-mediated intrinsic pathway in a specific apoptotic process.
-
Investigate the sequence of events in the caspase cascade.
-
Assess the potential of therapeutic agents that may target upstream or downstream of caspase-9.
By pre-treating cells with this compound before inducing apoptosis, researchers can expect to see a significant reduction or complete prevention of pro-caspase-9 cleavage, thereby confirming that the cell death process is dependent on caspase-9 activity.[11]
Quantitative Data Summary
The following table presents representative data from a Western blot experiment designed to assess the inhibitory effect of this compound on caspase-9 cleavage. Cells were treated with an apoptosis inducer (e.g., Staurosporine) with or without the caspase-9 inhibitor. Band intensities for pro-caspase-9 and cleaved caspase-9 were quantified using densitometry and normalized to a loading control (e.g., β-actin).
| Treatment Group | Pro-caspase-9 (47 kDa) (Relative Densitometry Units) | Cleaved Caspase-9 (35/37 kDa) (Relative Densitometry Units) | Fold Change in Cleaved Caspase-9 (vs. Control) |
| Untreated Control | 1.00 | 0.05 | 1.0 |
| Apoptosis Inducer (1 µM) | 0.45 | 0.85 | 17.0 |
| Apoptosis Inducer (1 µM) + this compound (20 µM) | 0.92 | 0.12 | 2.4 |
Signaling Pathway and Experimental Visualizations
The following diagrams illustrate the intrinsic apoptosis pathway and the experimental workflow for its analysis.
Caption: Intrinsic apoptosis pathway showing apoptosome formation, caspase-9 activation, and inhibition by this compound.
Caption: Step-by-step experimental workflow for Western blot analysis of caspase-9 cleavage.
Detailed Experimental Protocols
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and cell treatment conditions may be required for specific cell lines and experimental setups.
1. Cell Culture and Treatment
-
Objective: To prepare cell populations for apoptosis induction and inhibition.
-
Materials:
-
Appropriate cell line (e.g., HeLa, Jurkat)
-
Complete culture medium
-
Apoptosis inducer (e.g., Staurosporine, Etoposide)
-
Caspase-9 Inhibitor, this compound (MedchemExpress or similar)[12]
-
DMSO (vehicle for inhibitor and inducer)
-
6-well culture plates
-
-
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare treatment groups:
-
Group 1 (Vehicle Control): Treat with DMSO.
-
Group 2 (Apoptosis Induction): Treat with the desired concentration of the apoptosis inducer (e.g., 1 µM Staurosporine).
-
Group 3 (Inhibition): Pre-treat cells with this compound (e.g., 20 µM) for 1-2 hours. Then, add the apoptosis inducer to the same final concentration as Group 2.
-
-
Incubate cells for the desired time period (e.g., 4-6 hours, determined by time-course experiments).
-
2. Protein Lysate Preparation
-
Objective: To extract total protein from treated cells while preserving protein integrity.
-
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Cell scraper
-
Microcentrifuge tubes
-
-
Protocol:
-
Place the culture plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new, clean tube. Store at -80°C or proceed to quantification.
-
3. SDS-PAGE and Western Blotting
-
Objective: To separate proteins by size and transfer them to a membrane for immunodetection.
-
Materials:
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
12% or 15% SDS-PAGE gels
-
Electrophoresis running buffer (Tris-Glycine-SDS)
-
PVDF or nitrocellulose membrane
-
Transfer buffer (Tris-Glycine with 20% methanol)
-
-
Protocol:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli buffer to 20-30 µg of protein from each sample, and boil at 95-100°C for 5 minutes.
-
Load the samples into the wells of the SDS-PAGE gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
4. Immunodetection of Caspase-9
-
Objective: To detect pro-caspase-9 and its cleaved fragments using specific antibodies.
-
Materials:
-
Blocking buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-Caspase-9 antibody that detects both full-length and cleaved forms (e.g., Cell Signaling Technology #9502).[5] Dilute 1:1000 in blocking buffer.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG. Dilute according to manufacturer's instructions.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
-
Protocol:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-caspase-9 antibody overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL reagent to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.
-
(Optional) Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
5. Data Analysis
-
Objective: To quantify the changes in pro- and cleaved caspase-9 levels.
-
Protocol:
-
Using image analysis software (e.g., ImageJ), measure the band intensity for pro-caspase-9 (~47 kDa) and cleaved caspase-9 (~35/37 kDa) in each lane.
-
Normalize the intensity of each caspase-9 band to its corresponding loading control band.
-
Calculate the fold change in cleaved caspase-9 relative to the control group to determine the extent of apoptosis induction and inhibition.
-
References
- 1. Caspase-9 - Wikipedia [en.wikipedia.org]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 4. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 5. Caspase-9 Antibody (#9502) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved Caspase-9 (Asp315) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 10. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ac-LEHD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and autoimmune disorders. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. Its activation is a critical control point in the commitment of a cell to undergo apoptosis.
The synthetic peptide Ac-LEHD-CHO is a potent and specific inhibitor of caspase-9. This property can be leveraged for the detection and quantification of apoptotic cells by flow cytometry. By using a fluorochrome-labeled analog of this compound, such as FAM-LEHD-FMK, researchers can specifically identify and quantify cells in which caspase-9 has been activated. This method provides a sensitive and specific tool for studying the intrinsic apoptotic pathway and for screening compounds that may modulate this process.
These application notes provide a detailed protocol for the analysis of apoptosis using a fluorochrome-labeled caspase-9 inhibitor in conjunction with flow cytometry.
Principle of the Assay
The assay utilizes a cell-permeable, non-toxic, fluorochrome-labeled peptide inhibitor of caspase-9 (e.g., FAM-LEHD-FMK). The inhibitor is designed with the peptide sequence (LEHD) that is recognized by the active site of caspase-9. The fluoromethyl ketone (FMK) moiety allows for covalent binding to the active caspase, ensuring that the fluorescent signal is retained within the cell.
When apoptosis is induced via the intrinsic pathway, procaspase-9 is activated. The fluorochrome-labeled inhibitor enters the cell and binds specifically to the active caspase-9. The unbound inhibitor diffuses out of the cell. As a result, cells with active caspase-9 will exhibit a higher level of fluorescence compared to non-apoptotic cells. This difference in fluorescence intensity can be readily detected and quantified using a flow cytometer. Co-staining with a viability dye, such as Propidium Iodide (PI) or 7-AAD, allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway
The intrinsic pathway of apoptosis is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP/ATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, leading to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, which ultimately dismantle the cell. This compound and its fluorescent analogs act by binding to the active site of caspase-9, thereby inhibiting its activity and preventing the downstream activation of executioner caspases.[1][2][3]
Caption: Intrinsic Apoptosis Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for analyzing caspase-9 activity in apoptotic cells using a fluorochrome-labeled inhibitor and flow cytometry.
References
In Vivo Administration of Ac-LEHD-CHO in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-CHO is a potent and specific inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Its ability to block the apoptotic cascade makes it a valuable tool for studying the role of caspase-9 in various pathological conditions and as a potential therapeutic agent. These application notes provide detailed protocols and guidance for the in vivo administration of this compound in mouse models of neurological disorders and hepatotoxicity. The protocols are based on published studies using this compound and similar caspase-9 inhibitors.
Signaling Pathway of Caspase-9 Inhibition
The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. This complex facilitates the cleavage and activation of caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to apoptosis. This compound acts by competitively and reversibly binding to the active site of caspase-9, thereby preventing the activation of the downstream apoptotic cascade.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize dosages and administration routes from in vivo studies using this compound and the closely related caspase-9 inhibitor, Z-LEHD-FMK, in rodent models. This data can serve as a starting point for designing new experiments.
Table 1: In Vivo Administration of Caspase-9 Inhibitors in Neurological Mouse Models
| Compound | Mouse Model | Route of Administration | Dosage | Outcome | Reference |
| Z-LEHD-FMK | Rat Spinal Cord Injury | Intraperitoneal (i.p.) | 0.8 µM/kg | Reduced apoptosis, improved functional recovery | [1] |
| Pen1-XBir3 | Mouse Retinal Vein Occlusion | Topical (eyedrops) | 10 µg | Reduced retinal edema and atrophy, preserved ERG response | [2][3] |
Note: Data for Z-LEHD-FMK and Pen1-XBir3 are provided as a reference for this compound due to the limited availability of specific in vivo data for the latter.
Table 2: In Vivo Administration of Caspase-9 Inhibitors in a Hepatotoxicity Mouse Model
| Compound | Mouse Model | Route of Administration | Dosage | Outcome | Reference |
| Z-LEHD-FMK | CCl4-induced Acute Liver Injury | Intraperitoneal (i.p.) | 3 mg/kg | Exacerbated hepatocellular damage | [4][5] |
| This compound | GalN/TNF-α-induced Hepatotoxicity (Rat) | Not specified in abstract | Not specified in abstract | Prevents hepatotoxicity and apoptosis | [6] |
Note: The study on CCl4-induced liver injury suggests a complex role for caspase-9, where its inhibition may not be protective. The this compound study was in rats, and full details were not available.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of caspase-9 inhibitors. These can be adapted for the use of this compound in mouse models.
Protocol 1: Administration of this compound in a Mouse Model of Spinal Cord Injury (Adapted from a rat model)
1. Animal Model:
-
Adult male C57BL/6 mice (8-10 weeks old).
-
Induce a moderate thoracic spinal cord contusion injury at the T10 level using a standardized impactor device.
2. Preparation of this compound:
-
Dissolve this compound in a vehicle solution, such as dimethyl sulfoxide (DMSO), and then dilute with sterile saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
3. Administration Protocol:
-
Dosage: Based on the study using Z-LEHD-FMK in rats, a starting dose of 0.8 µM/kg can be considered[1]. Dose-response studies are recommended to determine the optimal dosage for mice.
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer the first dose immediately after the spinal cord injury, followed by subsequent doses at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 3-7 days).
4. Outcome Assessment:
-
Functional Recovery: Assess locomotor function using standardized scoring systems like the Basso Mouse Scale (BMS) at regular intervals post-injury.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect spinal cord tissue. Perform histological staining (e.g., H&E, TUNEL) to assess tissue damage and apoptosis at the lesion site.
-
Western Blotting: Analyze protein expression of key apoptotic markers (e.g., cleaved caspase-3) in spinal cord tissue lysates.
Protocol 2: Administration of this compound in a Mouse Model of Acetaminophen-Induced Hepatotoxicity
1. Animal Model:
-
Adult male C57BL/6 mice (8-10 weeks old).
-
Induce hepatotoxicity by administering a single high dose of acetaminophen (e.g., 300-600 mg/kg, i.p.), typically after an overnight fast.
2. Preparation of this compound:
-
Prepare as described in Protocol 1.
3. Administration Protocol:
-
Dosage: Based on the study using Z-LEHD-FMK, a starting dose of 3 mg/kg can be considered[4][5].
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound either as a pre-treatment (e.g., 1 hour before acetaminophen) or post-treatment (e.g., 1-2 hours after acetaminophen).
4. Outcome Assessment:
-
Serum Analysis: Collect blood samples at various time points (e.g., 6, 24, 48 hours) after acetaminophen administration to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis: Collect liver tissue for histological examination (H&E staining) to assess the extent of necrosis and inflammation.
-
TUNEL Assay: Perform TUNEL staining on liver sections to quantify apoptotic cells.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in vivo study of this compound in a mouse model.
Caption: General experimental workflow for in vivo this compound studies.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with the caspase-9 inhibitor this compound in mouse models. Due to the limited direct data on this compound in mice, it is crucial to perform pilot studies to determine the optimal dosage, administration route, and timing for each specific experimental model. Careful consideration of the complex role of caspase-9 in different pathologies is also warranted, as its inhibition may not always be beneficial.
References
- 1. Neuroprotection and functional recovery after application of the caspase-9 inhibitor z-LEHD-fmk in a rat model of traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-9 inhibition confers stronger neuronal and vascular protection compared to VEGF neutralization in a mouse model of retinal vein occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of caspase-9 aggravates acute liver injury through suppression of cytoprotective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ac-LEHD-CHO as a Negative Control in Apoptosis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-CHO is a synthetic, cell-permeable peptide aldehyde that acts as a potent and reversible inhibitor of caspase-9.[1][2] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. This pathway is triggered by various intracellular stresses, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome. Caspase-9 is activated within the apoptosome and proceeds to activate downstream executioner caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell. Given its pivotal role, the specific inhibition of caspase-9 is a key strategy to delineate the involvement of the intrinsic apoptotic pathway in a particular cellular process.
These application notes provide a comprehensive guide for utilizing this compound as a negative control in apoptosis experiments to validate the involvement of caspase-9-mediated signaling.
Mechanism of Action
This compound is designed as a tetrapeptide (Acetyl-Leu-Glu-His-Asp) linked to a reactive aldehyde group (-CHO). The peptide sequence mimics the cleavage site recognized by caspase-9. The aldehyde warhead forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-9, thereby blocking its proteolytic activity.[3] By inhibiting caspase-9, this compound effectively prevents the activation of downstream caspases and the progression of apoptosis through the intrinsic pathway.
Data Presentation
The selectivity of a caspase inhibitor is crucial for its utility in research. The following table summarizes the inhibitory potency of this compound against a panel of human caspases, demonstrating its preference for caspase-9.
Table 1: Inhibitory Activity (IC50) of this compound Against Various Human Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-3 | >10000 |
| Caspase-4 | 81.7 |
| Caspase-5 | 21.3 |
| Caspase-6 | >10000 |
| Caspase-7 | >10000 |
| Caspase-8 | 3.82 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40.4 |
Data adapted from the NIH Molecular Libraries Program Probe Reports.[4] IC50 values were determined using a fluorogenic substrate assay.
Mandatory Visualizations
Figure 1: Intrinsic Pathway of Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring the Efficacy of Ac-LEHD-CHO In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-CHO is a synthetic tetrapeptide, Ac-Leu-Glu-His-Asp-CHO, that functions as a potent and reversible inhibitor of caspase-9.[1] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. Its activation, following mitochondrial stress and apoptosome formation, triggers a cascade of executioner caspases (e.g., caspase-3) that dismantle the cell. By specifically targeting caspase-9, this compound serves as a valuable tool for studying the mechanisms of apoptosis and as a potential therapeutic agent to prevent unwanted cell death in various pathologies.[2][3][4]
These application notes provide a comprehensive overview of standard in vitro techniques to quantify the efficacy of this compound. The protocols detailed below are designed to be clear, reproducible, and adaptable to specific experimental needs.
Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway
This compound primarily functions by inhibiting the proteolytic activity of caspase-9. The intrinsic apoptotic pathway, where this compound exerts its effect, is initiated by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. Within this complex, pro-caspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, by binding to the active site of caspase-9, prevents this downstream activation and subsequent cell death.
References
Application Notes and Protocols for Ac-LEHD-CHO in Mitochondrial-Mediated Cell Death Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEHD-CHO is a potent, cell-permeable, and reversible inhibitor of caspase-9, a key initiator caspase in the mitochondrial-mediated (intrinsic) pathway of apoptosis.[1][2] Its specificity for caspase-9 makes it an invaluable tool for researchers studying the mechanisms of programmed cell death, identifying the involvement of the mitochondrial pathway in various pathological conditions, and screening for potential therapeutic agents that modulate apoptosis.
The intrinsic apoptosis pathway is triggered by a variety of intracellular stresses, such as DNA damage, oxidative stress, and growth factor withdrawal. These stimuli lead to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. In the cytosol, cytochrome c associates with Apoptotic Peptidase Activating Factor 1 (Apaf-1) and procaspase-9 to form a multi-protein complex known as the apoptosome. Within the apoptosome, procaspase-9 undergoes auto-cleavage and activation. Activated caspase-9 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
By specifically inhibiting caspase-9, this compound allows for the precise dissection of this signaling cascade. Researchers can use this inhibitor to determine if a particular apoptotic stimulus acts through the mitochondrial pathway, to delineate the sequence of events upstream and downstream of caspase-9 activation, and to assess the therapeutic potential of targeting this specific pathway in diseases characterized by excessive or insufficient apoptosis, such as neurodegenerative disorders and cancer.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on mitochondrial-mediated cell death.
Table 1: Efficacy of this compound in a Neuronal Apoptosis Model
| Cell Line | Apoptotic Stimulus | This compound Concentration (µM) | Incubation Time | Assay | Observed Effect (% of Control Cell Viability) | Reference |
| Rat Cortical Neurons | 5 µM Aβ(25-35) | 0.1 | 2 hours pre-treatment, 40 hours co-treatment | MTT Assay | ~60% | [3] |
| Rat Cortical Neurons | 5 µM Aβ(25-35) | 1 | 2 hours pre-treatment, 40 hours co-treatment | MTT Assay | ~70% | [3] |
| Rat Cortical Neurons | 5 µM Aβ(25-35) | 10 | 2 hours pre-treatment, 40 hours co-treatment | MTT Assay | ~85% | [3] |
| Rat Cortical Neurons | 5 µM Aβ(25-35) | 20 | 2 hours pre-treatment, 40 hours co-treatment | MTT Assay | ~95% (Significant protection) | [3] |
Table 2: Inhibition of Caspase Activity by this compound
| Cell Line/System | Apoptotic Stimulus | This compound Concentration | Outcome | Reference |
| LLC-PK1 Cells | Cisplatin | Not specified | Completely prevented cisplatin-induced caspase-9 activation. | [4] |
| Chinese Hamster Ovary (CHO) Cells | Not applicable | Not specified | Efficiently inhibits Chinese hamster caspase-8 (which shows high activity towards caspase-9 substrate in this cell line). | [5] |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for using this compound to inhibit mitochondrial-mediated apoptosis in a cell culture model.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, MTS, or Annexin V/Propidium Iodide)
-
Multi-well plates (e.g., 96-well)
-
Incubator (37°C, 5% CO2)
-
Microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the cell type and duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10, 20 µM, based on preliminary experiments or literature).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells for a period of 1 to 2 hours at 37°C.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired concentration in cell culture medium.
-
To the wells already containing this compound or vehicle, add the apoptosis-inducing agent.
-
Include a negative control group (cells treated with vehicle only, without the apoptosis-inducing agent).
-
Include a positive control group (cells treated with the apoptosis-inducing agent and vehicle for this compound).
-
-
Incubation: Incubate the plate for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C. The incubation time will depend on the cell type and the apoptotic stimulus.
-
Assessment of Cell Viability:
-
Following incubation, assess cell viability using a suitable method.
-
For MTT/MTS assay: Follow the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating for a specific time, and then measuring the absorbance at the appropriate wavelength.
-
For Annexin V/PI staining: Harvest the cells (including any floating cells), wash with PBS, and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze the samples by flow cytometry.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Compare the viability of cells treated with the apoptotic stimulus alone to those pre-treated with this compound.
Protocol 2: Caspase-9 Activity Assay
This protocol describes how to measure the specific activity of caspase-9 in cell lysates using a fluorogenic or colorimetric substrate.
Materials:
-
Treated cells (as described in Protocol 1)
-
Cell lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Caspase-9 specific substrate (e.g., Ac-LEHD-AFC for fluorometric assay or Ac-LEHD-pNA for colorimetric assay)
-
Assay buffer (as recommended by the substrate manufacturer)
-
This compound (as a negative control for the assay)
-
96-well black plates (for fluorescence) or clear plates (for colorimetric)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Caspase-9 Activity Assay:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Include a blank (lysis buffer only) and a negative control (lysate from untreated cells).
-
To confirm the specificity of the assay, include a sample where a known amount of this compound is added to the lysate from apoptotic cells.
-
Add the caspase-9 substrate (e.g., Ac-LEHD-AFC) to each well to a final concentration recommended by the manufacturer.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence (e.g., excitation at 400 nm and emission at 505 nm for AFC) or absorbance (at 405 nm for pNA) using a plate reader.
-
-
Data Analysis: The caspase-9 activity is proportional to the fluorescence or absorbance signal. Normalize the activity to the protein concentration and express the results as a fold change compared to the untreated control.
Visualizations
Caption: Mitochondrial-mediated apoptosis pathway.
Caption: Experimental workflow for studying apoptosis inhibition.
Caption: Inhibitory action of this compound on Caspase-9.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. Caspase-9 Inhibitor II, Cell-Permeable The Caspase-9 Inhibitor II, Cell-Permeable controls the biological activity of Caspase-9. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Ac-LEHD-CHO in Conjunction with Other Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the caspase-9 inhibitor, Ac-LEHD-CHO, in combination with other caspase inhibitors to study and modulate apoptotic pathways.
Introduction
This compound is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspase activation. While this compound specifically targets the activation of the apoptosome-mediated pathway, its use in conjunction with inhibitors of other key caspases, such as the executioner caspase-3 (inhibited by Ac-DEVD-CHO) or the initiator caspase-8 (inhibited by Ac-IETD-CHO), can provide deeper insights into the complex interplay of apoptotic signaling pathways. Co-administration of these inhibitors can elucidate the dominant pathways in a specific cell type or in response to a particular apoptotic stimulus, and may offer synergistic protection against unwanted cell death.
Quantitative Data on Caspase Inhibition
The following tables summarize quantitative data from studies investigating the effects of this compound and other caspase inhibitors on cell viability and apoptosis.
Table 1: Neuroprotective Effects of this compound and Ac-DEVD-CHO on Aβ(25-35)-induced Cortical Neuron Death [1]
| Inhibitor Concentration (µM) | % Cell Viability (this compound) | % Cell Viability (Ac-DEVD-CHO) |
| 0 (Aβ only) | 55.2 ± 4.8 | 55.2 ± 4.8 |
| 1 | 65.3 ± 5.1 | 62.1 ± 4.5 |
| 5 | 78.9 ± 6.2 | 75.4 ± 5.9 |
| 10 | 89.1 ± 7.3 | 85.6 ± 6.8 |
| 20 | 95.4 ± 8.1 | 92.3 ± 7.5 |
Data is presented as mean ± S.D. from four independent experiments. Cell viability was assessed using an MTT assay.
Table 2: Differential Effects of Caspase-8 and Caspase-9 Inhibition on Rabd-B-induced Apoptosis in KYSE30 Esophageal Squamous Cell Carcinoma Cells [2]
| Treatment Group | % Apoptotic Cells (Annexin V+) |
| Control (untreated) | 3.5 ± 0.5 |
| Rabd-B (10 µM) | 25.8 ± 2.1 |
| Z-IETD-FMK (20 µM) + Rabd-B | 15.2 ± 1.3 |
| Z-LEHD-FMK (20 µM) + Rabd-B | 12.7 ± 1.1 |
| Z-VAD-FMK (20 µM) + Rabd-B | 8.9 ± 0.9 |
Data is presented as the mean ± SEM from three independent experiments. Apoptosis was measured by flow cytometry analysis of Annexin V staining.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the caspase signaling pathways and the specific points of inhibition for this compound and other relevant caspase inhibitors.
Caption: Inhibition of the intrinsic apoptotic pathway by this compound.
Caption: Inhibition of extrinsic and execution pathways by specific caspase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the combined effects of this compound and other caspase inhibitors.
General Guidelines for Caspase Inhibitor Use
-
Reconstitution: Reconstitute lyophilized caspase inhibitors in sterile, high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Concentration: The optimal working concentration of each inhibitor should be determined empirically for your specific cell type and experimental conditions. Typical working concentrations range from 10 µM to 100 µM.
-
Pre-incubation: To ensure effective inhibition, pre-incubate the cells with the caspase inhibitor(s) for a sufficient period (e.g., 1-2 hours) before inducing apoptosis.
Protocol for Co-administration of this compound and Ac-DEVD-CHO to Assess Neuroprotection
This protocol is adapted from a study on cortical neurons and can be modified for other cell types.[1]
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound (Caspase-9 inhibitor)
-
Ac-DEVD-CHO (Caspase-3 inhibitor)
-
Apoptosis-inducing agent (e.g., Amyloid-beta peptide 25-35)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere and differentiate for at least 24 hours.
-
Inhibitor Preparation: Prepare working solutions of this compound and Ac-DEVD-CHO in culture medium at the desired final concentrations (e.g., 1, 5, 10, 20 µM). For the combination treatment, prepare a solution containing both inhibitors at their respective final concentrations.
-
Pre-incubation with Inhibitors:
-
For single inhibitor treatments, replace the culture medium with medium containing either this compound or Ac-DEVD-CHO.
-
For the combination treatment, replace the medium with the solution containing both inhibitors.
-
Include a vehicle control group treated with the same concentration of DMSO used to dissolve the inhibitors.
-
Incubate the plates for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Induction of Apoptosis: After the pre-incubation period, add the apoptosis-inducing agent (e.g., Aβ(25-35) to a final concentration of 25 µM) to all wells except the untreated control wells.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Compare the viability of cells treated with single inhibitors versus the combination treatment.
Protocol for Assessing Apoptosis by Flow Cytometry Following Combined Caspase Inhibition
This protocol allows for the quantitative analysis of apoptosis in response to treatment with a combination of caspase inhibitors.
Materials:
-
Suspension or adherent cells of interest
-
This compound
-
Other caspase inhibitor(s) (e.g., Ac-IETD-CHO)
-
Apoptosis-inducing agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with this compound, the other caspase inhibitor, or a combination of both for 1-2 hours. Include appropriate vehicle controls.
-
Induce apoptosis using a suitable stimulus.
-
Incubate for the desired period (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle cell scraper or trypsin-EDTA. Collect both the detached and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls to correct for spectral overlap.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
-
Data Analysis: Compare the percentage of apoptotic cells in the single inhibitor and combination treatment groups to determine any additive or synergistic effects.
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability with combined caspase inhibitors.
References
Troubleshooting & Optimization
Ac-LEHD-CHO solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the caspase-9 inhibitor, Ac-LEHD-CHO, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-His-Asp-CHO) that acts as a potent, reversible inhibitor of caspase-9.[1] Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis. Therefore, this compound is primarily used in cell-based assays and biochemical studies to investigate the role of caspase-9 in apoptosis and to screen for potential therapeutic agents that modulate this pathway.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[4]
Q3: What is the approximate solubility of this compound in DMSO and aqueous buffers?
While specific quantitative solubility data for this compound can vary by manufacturer, data for similar peptide aldehyde inhibitors can provide a useful reference. For instance, the caspase-1 inhibitor Ac-YVAD-CHO has a reported solubility of 30 mg/mL in DMSO and 5 mg/mL in PBS (pH 7.2).[5] It is recommended to start with the assumption that this compound has a similar solubility profile.
| Solvent | Estimated Solubility of this compound (and similar peptide aldehydes) |
| DMSO | ≥ 20-30 mg/mL[5] |
| PBS (pH 7.2) | ~5 mg/mL[5] |
| Cell Culture Media | Low (prone to precipitation)[6][7] |
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[2] However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[2]
Troubleshooting Guide for this compound Solubility Issues
Problem: My this compound is not dissolving in aqueous buffer.
-
Cause: this compound, like many peptides, can have limited solubility in aqueous solutions, especially at neutral pH.[6]
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
To prepare your aqueous working solution, add the DMSO stock dropwise to your rapidly vortexing or stirring aqueous buffer. [2] This helps to prevent localized high concentrations of the peptide that can lead to precipitation.
-
Use sonication. A brief sonication of the aqueous solution can help to break up any small aggregates and facilitate dissolution.[2]
-
Problem: A precipitate forms when I add my this compound DMSO stock to my cell culture medium.
-
Cause: The components of the cell culture medium, such as salts and proteins, can reduce the solubility of the peptide, leading to precipitation.[7][8] The final concentration of DMSO may also be too low to keep the peptide in solution.
-
Solution:
-
Decrease the final concentration of this compound. It's possible you are exceeding its solubility limit in the complex environment of the cell culture medium.
-
Increase the final concentration of DMSO slightly, while remaining within the tolerated limits for your cells (e.g., from 0.1% to 0.5%).
-
Pre-warm the cell culture medium to 37°C before adding the DMSO stock. This can sometimes improve solubility.
-
Add the DMSO stock to a smaller volume of medium first, mix well, and then add this to the rest of your culture.
-
Problem: I am seeing inconsistent results in my experiments, which I suspect are due to solubility issues.
-
Cause: The peptide may be precipitating out of solution over time, leading to a decrease in the effective concentration. The aldehyde group in the peptide may also be unstable in aqueous solutions.[9]
-
Solution:
-
Prepare fresh working solutions for each experiment. Avoid storing dilute aqueous solutions of this compound for extended periods.[10]
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. [10]
-
Before use, visually inspect your working solution for any signs of precipitation. If observed, try sonicating the solution or preparing a fresh one.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Determine the molecular weight of your this compound. This is typically around 538.56 g/mol .[1]
-
Weigh out the desired amount of lyophilized this compound powder. For example, to make 1 mL of a 10 mM stock, you would need 5.39 mg.
-
Add the appropriate volume of 100% DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C.
Protocol for Preparing a 100 µM Working Solution of this compound in Aqueous Buffer (e.g., PBS or Cell Culture Medium)
-
Thaw a single aliquot of your 10 mM this compound in DMSO stock solution.
-
Determine the final volume of your working solution. For example, if you need 1 mL of a 100 µM solution.
-
Calculate the volume of the DMSO stock needed:
-
(Final Concentration) x (Final Volume) = (Stock Concentration) x (Stock Volume)
-
(100 µM) x (1 mL) = (10,000 µM) x (Stock Volume)
-
Stock Volume = 0.01 mL or 10 µL
-
-
Place the final volume of your aqueous buffer (e.g., 990 µL of PBS) in a tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the 10 µL of the 10 mM DMSO stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect for any signs of precipitation. If needed, sonicate for 1-2 minutes.
-
Use the working solution immediately for your experiment.
Visualizations
Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-9 by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. lifetein.com [lifetein.com]
- 3. biocat.com [biocat.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Improving the stability of Ac-LEHD-CHO in culture media.
Welcome to the technical support center for Ac-LEHD-CHO, a potent and reversible inhibitor of caspase-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in cell culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-His-Asp-CHO) that acts as a reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1] The C-terminal aldehyde group (-CHO) reversibly interacts with the cysteine in the active site of caspase-9, blocking its proteolytic activity.[2]
Q2: How should I prepare and store my this compound stock solution?
For optimal stability, it is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3] Once dissolved, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Under these conditions, the stock solution is generally stable for several months.[4][5]
Q3: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the desired level of caspase-9 inhibition. A typical starting concentration range is 10-100 µM. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.[6]
Q4: Can I use this compound in serum-containing media?
Yes, this compound can be used in serum-containing media. However, it is important to be aware that components in serum, such as esterases and other proteases, may contribute to the degradation of the peptide inhibitor over time. The stability of the inhibitor may be lower in the presence of serum compared to serum-free media.[7]
Q5: How stable is this compound in culture media at 37°C?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of apoptosis. | Degradation of this compound in culture media. The aldehyde functional group is susceptible to oxidation and other reactions in the aqueous, warm, and CO2-controlled environment of a cell culture incubator. | 1. Prepare fresh working solutions: Dilute the stock solution into your culture medium immediately before each experiment. 2. Replenish the inhibitor: For experiments lasting longer than 24 hours, consider replacing the media with fresh media containing the inhibitor every 24-48 hours. 3. Optimize inhibitor concentration: Perform a dose-response curve to ensure you are using a saturating concentration of the inhibitor. |
| Sub-optimal stock solution storage. Repeated freeze-thaw cycles can lead to the degradation of the peptide. | 1. Aliquot stock solutions: Store the inhibitor in single-use aliquots to avoid multiple freeze-thaw cycles.[4][5] 2. Proper storage conditions: Ensure the stock solution is stored at -20°C or -80°C in an airtight container to prevent moisture contamination. | |
| High background apoptosis or cell death. | Solvent toxicity. High concentrations of DMSO can be toxic to some cell lines. | 1. Minimize DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.1% (v/v). 2. Include a vehicle control: Always include a control group of cells treated with the same concentration of DMSO as the experimental group. |
| Variability between experiments. | Inconsistent preparation of working solutions. | 1. Standardize dilution protocol: Use a consistent and well-documented procedure for diluting the stock solution. 2. Ensure complete mixing: Gently vortex or pipette to mix the working solution thoroughly before adding it to the cells. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using LC-MS (Liquid Chromatography-Mass Spectrometry).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Methodology:
-
Preparation of this compound solution: Prepare a solution of this compound in the desired cell culture medium at the working concentration you intend to use in your experiments.
-
Incubation: Aliquot the solution into sterile tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: At each time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.
-
LC-MS Analysis: Once all time points have been collected, thaw the samples and analyze them using a validated LC-MS method to quantify the amount of intact this compound remaining.
-
Data Analysis: Plot the concentration of intact this compound against time to determine the degradation profile and calculate the half-life of the inhibitor in your specific culture medium.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Inhibition of the intrinsic apoptosis pathway by this compound.
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable transfection of CHO cells with the c-myc gene results in increased proliferation rates, reduces serum dependency, and induces anchorage independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Optimizing Ac-LEHD-CHO incubation time for maximum inhibition.
This guide provides troubleshooting information and frequently asked questions for researchers using Ac-LEHD-CHO, a potent inhibitor of caspase-9. The focus is on optimizing incubation time to achieve maximal and specific inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? this compound is a synthetic tetrapeptide (Ac-Leu-Glu-His-Asp-CHO) that acts as a reversible aldehyde inhibitor of caspase-9.[1] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2]
Q2: What is the mechanism of action for this compound? this compound mimics the natural substrate of caspase-9. The aldehyde group (-CHO) on the aspartate residue forms a reversible covalent bond with the cysteine in the active site of caspase-9, effectively blocking its proteolytic activity and halting the downstream apoptotic cascade.
Q3: Is this compound completely specific for caspase-9? While this compound is a potent inhibitor of caspase-9, some cross-reactivity with other caspases, notably caspase-8, has been observed, especially in certain cell lines like Chinese Hamster Ovary (CHO) cells.[3][4] Therefore, it is crucial to perform control experiments to validate the specificity in your particular model system.
Q4: What is a typical starting point for pre-incubation time in cell-based assays? Based on published studies, a pre-incubation time of 1 to 2 hours is a common starting point before inducing apoptosis.[5][6] This allows the cell-permeable inhibitor sufficient time to enter the cells and be available to inhibit caspase-9 upon its activation. However, this must be optimized for your specific cell type and experimental conditions.
Troubleshooting Guide
Q5: I am not seeing complete inhibition of caspase-9 activity. What are the likely causes? Incomplete inhibition can stem from several factors:
-
Suboptimal Incubation Time: The inhibitor may not have had enough time to permeate the cells and bind to the target enzyme before it was activated. A time-course experiment is essential.
-
Inhibitor Concentration: The concentration of this compound may be too low to inhibit the amount of active caspase-9 in your system. Consider performing a dose-response curve.
-
Cell Density and Health: High cell density or unhealthy cells can affect inhibitor uptake and overall experimental outcomes. Ensure you are using consistent and healthy cell cultures.
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly at -20°C or below and that working solutions are freshly prepared.[1]
Q6: How do I design an experiment to determine the optimal pre-incubation time? The most effective method is to perform a time-course experiment. You should pre-incubate your cells with a fixed concentration of this compound for varying durations (e.g., 30, 60, 120, and 240 minutes) prior to adding your apoptotic stimulus. Following the induction period, lyse the cells and measure caspase-9 activity. The optimal pre-incubation time is the shortest duration that yields the maximum level of inhibition.
Q7: Should I add this compound before or after I induce apoptosis? For cell-based assays, the inhibitor must be added before the apoptotic stimulus. This pre-incubation step is critical to ensure the inhibitor is present within the cell to block caspase-9 as soon as it becomes activated. Studies commonly use a pre-incubation period of at least one hour.[6]
Data Presentation
Table 1: Example Time-Course Optimization Data The following table illustrates representative data from an experiment to determine the optimal pre-incubation time for this compound (20 µM) in a hypothetical cell line treated with an apoptosis inducer.
| Pre-incubation Time (minutes) | Apoptosis Inducer | Relative Caspase-9 Activity (%) | % Inhibition |
| 0 | - | 5% | N/A |
| 0 | + | 100% | 0% |
| 30 | + | 45% | 55% |
| 60 | + | 22% | 78% |
| 120 | + | 11% | 89% |
| 180 | + | 10% | 90% |
In this example, a pre-incubation time of 120 minutes provides near-maximal inhibition, with little benefit gained from longer incubation.
Visualizations
Caption: Inhibition of the intrinsic apoptotic pathway by this compound.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Ac-LEHD-CHO.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the caspase-9 inhibitor, Ac-LEHD-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-His-Asp-CHO) that acts as a potent, reversible inhibitor of caspase-9.[1] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. This compound functions by binding to the active site of caspase-9, thereby preventing it from activating downstream executioner caspases like caspase-3 and -7, and ultimately blocking the apoptotic cascade.
Q2: I am seeing inconsistent inhibition of apoptosis in my experiments. What are the possible causes?
Inconsistent results with this compound can arise from several factors:
-
Inhibitor Specificity: While this compound is a potent inhibitor of caspase-9, it can also inhibit caspase-8, and to a lesser extent, other caspases.[2] The specific caspase activation profile in your experimental model may influence the apparent effectiveness of the inhibitor.
-
Cell Permeability: this compound is generally considered cell-permeable. However, differences in cell membrane composition and experimental conditions can affect its uptake.
-
Inhibitor Stability: Like many peptide-based inhibitors, the stability of this compound in solution can be a factor. Ensure proper storage and handling to maintain its activity.
-
Experimental Timing: The timing of inhibitor addition relative to the apoptotic stimulus is crucial. The inhibitor should be present before or at the onset of caspase-9 activation.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to apoptotic stimuli and inhibitors.
-
Batch-to-Batch Variability: There can be variations between different lots of the inhibitor. It is advisable to test each new batch for its efficacy.
Q3: What is the optimal concentration of this compound to use in my cell-based assay?
The optimal concentration of this compound can vary depending on the cell type, the nature of the apoptotic stimulus, and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Generally, concentrations in the range of 10-100 µM are used in cell culture experiments. For example, in some studies with Jurkat cells, a final concentration of 25µM has been used.[3]
Q4: How should I store and handle this compound?
For long-term storage, this compound should be stored at -20°C. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]
Q5: What are appropriate positive and negative controls for my experiment?
-
Positive Control (for apoptosis): Treat cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to ensure that the apoptotic pathway is functional in your cells.
-
Positive Control (for inhibition): In a cell-free caspase-9 activity assay, pre-incubate the active caspase-9 enzyme with this compound before adding the substrate to confirm the inhibitor's activity.
-
Negative Control (vehicle control): Treat cells with the same volume of the vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.
-
Untreated Control: A population of untreated cells should always be included to establish a baseline for cell viability and caspase activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of apoptosis | Insufficient inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line and apoptotic stimulus. |
| Inhibitor added too late. | Add this compound prior to or concurrently with the apoptotic stimulus. | |
| Degraded inhibitor. | Use a fresh aliquot of the inhibitor. Ensure proper storage and handling. | |
| Caspase-9 is not the primary initiator caspase in your model. | Consider the involvement of other caspases, such as caspase-8 (extrinsic pathway). You may need to use a broader spectrum caspase inhibitor or a specific inhibitor for another caspase. | |
| Low cell permeability. | While generally cell-permeable, you can try to increase the incubation time with the inhibitor. | |
| High background in caspase activity assay | Incomplete cell lysis. | Ensure complete cell lysis to release all caspases. Consider using a more stringent lysis buffer or mechanical disruption (e.g., sonication). |
| Non-specific substrate cleavage. | Use a specific substrate for caspase-9. Include a control with a broad-spectrum caspase inhibitor to determine the level of non-specific protease activity. | |
| Inconsistent results between experiments | Batch-to-batch variability of the inhibitor. | Test each new lot of this compound for its inhibitory activity in a cell-free assay before use in cell-based experiments. |
| Variability in cell culture. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| Inconsistent timing of experimental steps. | Standardize all incubation times and procedural steps. |
Data Presentation
Table 1: Inhibitory Profile of this compound against various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 15,000 |
| Caspase-3 | >10,000 |
| Caspase-4 | 81,700 |
| Caspase-5 | 21,300 |
| Caspase-6 | >10,000 |
| Caspase-7 | >10,000 |
| Caspase-8 | 3,820 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40,400 |
Data presented as IC50 values (nM) from a cell-free enzymatic assay.[5] Note the high selectivity for Caspase-9.
Experimental Protocols
Colorimetric Caspase-9 Activity Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Cells treated with apoptotic stimulus and/or this compound
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M stock)
-
Caspase-9 substrate (e.g., LEHD-pNA, 4mM stock)
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cells.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of your lysates.
-
In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL (adjust with Cell Lysis Buffer if necessary).
-
Prepare the Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., 10 µL of 1M DTT per 1 mL of 2X Reaction Buffer).
-
Add 50 µL of the Reaction Mix to each sample.
-
Add 5 µL of the 4 mM LEHD-pNA substrate to each well (final concentration 200 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400 or 405 nm.
-
The fold-increase in caspase-9 activity can be determined by comparing the results of treated samples to the untreated control.
-
Fluorometric Caspase-9 Activity Assay
This protocol provides a general framework for a fluorometric assay.
Materials:
-
Cells treated with apoptotic stimulus and/or this compound
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M stock)
-
Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
Fluorometer with appropriate excitation and emission filters (e.g., Ex: 400 nm, Em: 505 nm for AFC)
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as in the colorimetric assay.
-
-
Assay Reaction:
-
In a black 96-well plate, add 50-200 µg of protein in a volume of 50 µL.
-
Prepare the Reaction Mix as described for the colorimetric assay.
-
Add 50 µL of the Reaction Mix to each sample.
-
Add 5 µL of the fluorogenic substrate to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using the appropriate excitation and emission wavelengths.
-
Calculate the fold-increase in caspase-9 activity relative to the untreated control.
-
Mandatory Visualizations
Caption: Intrinsic pathway of apoptosis mediated by caspase-9.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ac-LEHD-CHO cytotoxicity at high concentrations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the caspase-9 inhibitor, Ac-LEHD-CHO. The focus is on addressing potential issues of cytotoxicity, particularly at high concentrations, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-9.[1] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. By binding to the active site of caspase-9, this compound prevents the downstream activation of executioner caspases (e.g., caspase-3), thereby inhibiting apoptosis.
Q2: Does this compound inhibit other caspases?
Yes, while primarily targeting caspase-9, this compound has been reported to also inhibit caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1][2] This cross-reactivity should be considered when designing experiments and interpreting results.
Q3: What is a typical working concentration for this compound?
The optimal working concentration of this compound is cell-type and stimulus-dependent. However, concentrations in the range of 10-20 µM have been effectively used to inhibit apoptosis in neuronal cell models.[3] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: I am observing unexpected cytotoxicity in my experiments when using this compound. What could be the cause?
Unexpected cytotoxicity at concentrations intended to be protective can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.
-
Aldehyde Toxicity: The aldehyde functional group in this compound can be reactive and may contribute to non-specific cellular toxicity at high concentrations through interactions with other cellular macromolecules.[4]
-
Solvent Toxicity: this compound is often dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be cytotoxic. It is recommended to keep the final DMSO concentration below 0.5%, and for sensitive cell lines, below 0.1%.[5]
-
Compound Stability: Degradation of the compound in culture media over long incubation periods could potentially lead to the formation of cytotoxic byproducts.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical inhibitors.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, with a focus on mitigating cytotoxicity.
| Problem | Possible Cause | Recommended Solution |
| Increased cell death observed after treatment with this compound. | The concentration of this compound is too high, leading to off-target effects or direct toxicity. | Perform a dose-response curve to determine the optimal concentration. Start with a low concentration (e.g., 1 µM) and titrate up to a concentration where caspase-9 inhibition is observed without significant cytotoxicity. Use a viability assay such as MTT or Trypan Blue exclusion to assess cell health. |
| The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.1%. Prepare a high-concentration stock solution of this compound in DMSO and add a minimal volume to your culture. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5] | |
| The aldehyde group is causing non-specific toxicity. | Consider using a caspase inhibitor with a different reactive group, such as a fluoromethyl ketone (FMK), although be aware that these are generally irreversible inhibitors.[2] | |
| Inconsistent results between experiments. | Instability of this compound in the cell culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider the stability of the compound over the time course of your experiment, especially for long-term studies. |
| Variability in cell health or density at the time of treatment. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| This compound is not effectively inhibiting apoptosis. | The concentration of this compound is too low. | Increase the concentration of this compound based on your dose-response data. |
| The apoptotic stimulus is too strong, overwhelming the inhibitory capacity. | Consider reducing the concentration or duration of the apoptotic stimulus. | |
| The primary apoptotic pathway in your model is not dependent on caspase-9. | Investigate the involvement of other caspases, such as caspase-8, and consider using a broader spectrum caspase inhibitor or inhibitors targeting other pathways. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is for assessing the cytotoxicity of this compound and determining the optimal working concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions (including a no-treatment control and a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the cytotoxic profile.
Protocol 2: Caspase-9 Activity Assay
This protocol is to confirm the inhibitory activity of this compound on caspase-9.
Materials:
-
Cell lysate from treated and untreated cells
-
Ac-LEHD-AFC (a fluorogenic caspase-9 substrate)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with an apoptotic stimulus in the presence or absence of various concentrations of this compound. After the desired incubation time, harvest the cells and prepare cell lysates according to standard protocols.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well black plate, add 50 µg of protein from each cell lysate to separate wells. Adjust the volume with assay buffer to 50 µL.
-
Substrate Addition: Add 50 µL of assay buffer containing 50 µM Ac-LEHD-AFC to each well.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measurement: Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Analysis: Compare the fluorescence intensity of the this compound treated samples to the untreated (stimulus only) control to determine the percentage of caspase-9 inhibition.
Data Summary
Table 1: Example Dose-Response Data for this compound in Cortical Neurons[3]
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 1 | ~100 |
| 5 | ~100 |
| 10 | ~100 |
| 20 | ~100 |
Note: This data is from a study where this compound was used to protect against Aβ-induced toxicity, not to assess its own cytotoxicity at high concentrations. It suggests non-toxicity up to 20 µM in this specific model.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Troubleshooting Logic Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
Technical Support Center: The Impact of Serum on Ac-LEHD-CHO Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the caspase-9 inhibitor, Ac-LEHD-CHO, in the presence of serum. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-9.[1] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. This compound is also known to inhibit caspase-8, another initiator caspase, though it is primarily used as a tool to study caspase-9 mediated apoptosis.[2][3]
Q2: How does serum potentially interfere with this compound activity?
Serum is a complex mixture of proteins, lipids, and other molecules that can impact the activity of peptide inhibitors like this compound in several ways:
-
Protein Binding: Peptide inhibitors can bind to abundant serum proteins, particularly albumin. This sequestration reduces the effective concentration of the inhibitor available to interact with its target caspase.
-
Proteolytic Degradation: Serum contains various proteases that can degrade peptide-based inhibitors, reducing their stability and efficacy over time. The N-terminal acetylation of this compound may offer some protection against aminopeptidases.
-
Assay Interference: Serum components can directly interfere with the assay readout. For example, serum can have intrinsic fluorescence or absorbance, leading to high background signals in fluorometric or colorimetric assays.
Q3: Is there quantitative data on how serum affects the IC50 of this compound for caspase-9?
Q4: Can I use heat-inactivated serum to reduce interference?
Heat inactivation (typically 56°C for 30 minutes) is a common procedure to denature complement proteins and some heat-labile enzymes in serum. This may help reduce some non-specific proteolytic activity. However, many proteases are heat-stable, and heat inactivation can also lead to the precipitation of other proteins, which might still interfere with the assay. The necessity and effectiveness of heat inactivation should be evaluated for each specific application.
Data Presentation
Table 1: Specificity of this compound
| Target Caspase | Reported Activity | Notes |
| Caspase-9 | Primary target; reversible inhibitor.[1] | The tetrapeptide sequence LEHD is recognized by caspase-9. |
| Caspase-8 | Inhibitory activity reported.[2][3] | Shows cross-reactivity, which should be considered when interpreting results. |
| Other Caspases | Generally considered more selective for initiator caspases 8 and 9. | Specificity should be confirmed in the experimental system being used. |
Note on Serum Impact: The inhibitory concentrations (e.g., IC50) are expected to be higher in the presence of serum due to protein binding and potential degradation. The exact fold-increase will depend on the serum concentration and the specific experimental conditions.
Experimental Protocols
Detailed Protocol for a Fluorometric Caspase-9 Assay in the Presence of Serum-Containing Samples
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
Materials:
-
Cells or tissue lysate containing active caspase-9 (can be in media with serum).
-
Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin) fluorescent substrate.
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4).
-
This compound inhibitor.
-
96-well black microplate.
-
Fluorometer with excitation at ~400 nm and emission at ~505 nm.
Procedure:
-
Sample Preparation:
-
Adherent Cells: Wash cells with PBS and lyse by adding ice-cold Lysis Buffer. Scrape the cells and collect the lysate. Centrifuge to pellet debris and collect the supernatant.
-
Suspension Cells: Pellet cells by centrifugation, wash with PBS, and resuspend in ice-cold Lysis Buffer. Incubate on ice and then centrifuge to collect the supernatant.
-
Serum-Containing Media (for secreted caspase activity): If measuring caspase activity directly in the media, it is recommended to dilute the media at least 1:2 with Caspase Assay Buffer to reduce interference. A "media-only" blank is crucial.
-
-
Assay Setup (in a 96-well plate):
-
Blank (Substrate only): 50 µL of Caspase Assay Buffer.
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Blank (Sample/Media only): 50 µL of your cell lysate or diluted serum-containing media.
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Negative Control (Uninduced Lysate): 50 µL of lysate from untreated cells.
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Positive Control (Induced Lysate): 50 µL of lysate from cells treated to induce apoptosis.
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Inhibitor Control: 50 µL of induced lysate pre-incubated with an effective concentration of this compound for 10-15 minutes.
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-
Reaction Initiation:
-
Prepare a reaction mix containing Caspase Assay Buffer and Ac-LEHD-AFC substrate (final concentration typically 50 µM).
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Add 50 µL of the reaction mix to each well.
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-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
Read the fluorescence at multiple time points (e.g., every 15-30 minutes) to determine the reaction kinetics.
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-
Data Analysis:
-
Subtract the fluorescence of the appropriate blank from your sample readings.
-
Plot the fluorescence intensity over time. The slope of the linear portion of the curve is proportional to the caspase-9 activity.
-
Compare the activity in your treated samples to the negative control and the inhibitor control.
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Mandatory Visualizations
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for caspase-9 assays with this compound in serum.
Troubleshooting Guide
Problem 1: High background fluorescence/absorbance in my assay.
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Cause A: Intrinsic signal from serum.
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Solution: Always include a "serum/media only" blank (without cell lysate but with the substrate) and subtract this background from all readings.
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-
Cause B: Substrate degradation.
-
Solution: Ensure your fluorogenic or chromogenic substrate is properly stored and protected from light. Prepare fresh substrate dilutions for each experiment.
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-
Cause C: Non-specific enzyme activity in serum.
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Solution: Consider using heat-inactivated serum. Alternatively, you can try to dilute your serum-containing sample to reduce the concentration of interfering substances.
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Problem 2: this compound appears to be less effective in the presence of serum.
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Cause A: Inhibitor sequestration by serum proteins.
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Solution: The most likely cause is binding to serum albumin, which reduces the free concentration of the inhibitor. You will likely need to increase the concentration of this compound to achieve the desired level of caspase-9 inhibition. A dose-response experiment is recommended to determine the optimal concentration in your specific serum-containing medium.
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-
Cause B: Inhibitor degradation by serum proteases.
-
Solution: If you suspect degradation over a long incubation period, you can perform a pre-incubation experiment. Incubate this compound in the serum-containing medium for the duration of your experiment, and then add it to a cell-free caspase-9 assay to see if its inhibitory activity has diminished. If degradation is significant, you may need to add the inhibitor fresh at different time points or consider using a more stable, non-peptide-based inhibitor if available.
-
-
Cause C: Sub-optimal assay conditions.
-
Solution: Re-evaluate your assay protocol. Ensure that the pH, temperature, and buffer components are optimal for caspase-9 activity and inhibitor binding.
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Problem 3: Inconsistent or non-reproducible results.
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Cause A: Variability in serum batches.
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Solution: Serum composition can vary from batch to batch. If possible, use the same lot of serum for a series of related experiments. If you must switch lots, it is advisable to re-validate the effective concentration of this compound.
-
-
Cause B: Pipetting errors or improper mixing.
-
Solution: Ensure accurate pipetting and thorough but gentle mixing of all reagents, especially when working with viscous serum-containing solutions.
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-
Cause C: Cell health and confluency.
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Solution: Ensure that your cell cultures are healthy and at a consistent confluency when inducing apoptosis, as this can significantly affect the level of caspase activation.
-
References
How to minimize variability in Ac-LEHD-CHO experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve reproducible results in experiments utilizing the caspase-9 inhibitor, Ac-LEHD-CHO.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question: Why am I observing incomplete or no inhibition of apoptosis with this compound?
Answer: Several factors can contribute to the lack of apoptotic inhibition. Consider the following:
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Inhibitor Concentration: The effective concentration of this compound is cell-type dependent. An insufficient concentration may not be adequate to inhibit caspase-9 activity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptotic stimulus.
-
Timing of Inhibitor Addition: this compound is a reversible inhibitor and should be added prior to or concurrently with the apoptotic stimulus to effectively block the caspase cascade. Adding the inhibitor after significant caspase activation has occurred will yield minimal to no effect.
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Apoptosis Induction Method: Very potent or rapid inducers of apoptosis may overwhelm the inhibitory capacity of this compound. Consider titrating the concentration of the apoptotic stimulus or using a less potent inducer to allow for effective inhibition.
-
Inhibitor Stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can reduce its activity. Prepare fresh working solutions from a stable stock for each experiment.
Question: I am seeing high background or non-specific effects in my control groups. What could be the cause?
Answer: High background can obscure the true effect of this compound. Here are potential reasons and solutions:
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Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your experimental wells is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess for any solvent-induced effects.
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Off-Target Effects: At high concentrations, this compound can inhibit other caspases, such as caspase-8.[1][2] This lack of specificity can lead to confounding results. It is crucial to use the lowest effective concentration determined from your dose-response studies.
-
Cell Health: Unhealthy or stressed cells may exhibit higher basal levels of caspase activity. Ensure your cells are healthy, in the logarithmic growth phase, and are not overly confluent, which can itself induce apoptosis.
Question: My results are highly variable between experiments. How can I improve reproducibility?
Answer: Minimizing variability is key to obtaining reliable data. Here are some tips:
-
Consistent Cell Culture Practices: Use cells of a similar passage number for all experiments, as cellular characteristics can change over time in culture. Maintain consistent cell seeding densities and ensure uniform treatment conditions.
-
Standardized Reagent Preparation: Prepare fresh working solutions of this compound and apoptotic inducers for each experiment from reliable stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
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Precise Timing: Adhere to a strict timeline for inhibitor and inducer addition, as well as for the final assay readout. Small variations in incubation times can lead to significant differences in results.
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Assay-Specific Considerations: For fluorometric or colorimetric assays, ensure that the plate reader settings are consistent and that you are reading within the linear range of the assay. For western blotting, ensure consistent protein loading and transfer efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic tetrapeptide that acts as a competitive, reversible inhibitor of caspase-9.[3] The LEHD sequence mimics the cleavage site of procaspase-3, a natural substrate of caspase-9. By binding to the active site of caspase-9, this compound prevents the cleavage and activation of downstream effector caspases, thereby inhibiting the intrinsic pathway of apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the inhibitor.
Q3: Is this compound specific for caspase-9?
A3: While this compound is a potent inhibitor of caspase-9, it can also inhibit other caspases, notably caspase-8, at higher concentrations.[1][2] Therefore, it is crucial to perform dose-response experiments to identify a concentration that provides maximal caspase-9 inhibition with minimal off-target effects in your specific experimental system.
Q4: Can I use this compound in in vivo studies?
A4: While primarily used in cell culture experiments, peptide-based caspase inhibitors have been used in some in vivo models. However, their stability, bioavailability, and cell permeability in a whole organism can be limiting factors. Specific formulations or delivery methods may be required for effective in vivo use.
Q5: What are appropriate controls for an this compound experiment?
A5: A well-designed experiment should include the following controls:
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Untreated Control: Cells cultured in media alone to establish a baseline for cell viability and basal caspase activity.
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Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound at the same final concentration as the experimental groups.
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Apoptotic Stimulus Control: Cells treated with the apoptosis-inducing agent alone to confirm its effectiveness.
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Inhibitor Control: Cells treated with this compound alone to assess any potential effects of the inhibitor on its own.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Various Caspases
| Caspase Target | Reported IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-4 | 81.7 |
| Caspase-5 | 21.3 |
| Caspase-8 | 3.82 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40.4 |
| Caspase-14 | 134 |
Note: IC50 values can vary depending on the assay conditions and substrate used. Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Inhibition of Staurosporine-Induced Apoptosis in HeLa Cells using this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on apoptosis induced by staurosporine, a common apoptosis inducer.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound
-
DMSO
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Staurosporine
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Phosphate-Buffered Saline (PBS)
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96-well clear-bottom black plates
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Caspase-9 activity assay kit (e.g., fluorometric kit with Ac-LEHD-AFC substrate)
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Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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-
Inhibitor Pre-treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Also, prepare a vehicle control with the corresponding DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C.
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-
Apoptosis Induction:
-
Prepare a working solution of staurosporine in complete culture medium at a final concentration of 1 µM.
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Add 10 µL of the staurosporine solution to the appropriate wells. Add 10 µL of medium to the untreated and inhibitor-only control wells.
-
Incubate for 3-6 hours at 37°C.
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-
Caspase-9 Activity Assay:
-
Following the incubation, proceed with the caspase-9 activity assay according to the manufacturer's instructions of your chosen kit. This typically involves:
-
Lysing the cells.
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Adding the reaction buffer containing the fluorogenic substrate (e.g., Ac-LEHD-AFC).
-
Incubating at 37°C for 1-2 hours, protected from light.
-
Measuring the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
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-
-
Data Analysis:
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Subtract the background fluorescence (from a no-cell control) from all readings.
-
Normalize the fluorescence signal of the treated samples to the apoptotic stimulus control.
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Plot the percentage of caspase-9 inhibition versus the concentration of this compound to determine the optimal inhibitory concentration.
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Visualizations
Caption: Intrinsic apoptosis pathway showing this compound inhibition of Caspase-9.
Caption: A typical experimental workflow for using this compound.
References
- 1. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
Ac-LEHD-CHO degradation and proper handling techniques.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, degradation, and experimental use of the caspase-9 inhibitor, Ac-LEHD-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase crucial for the intrinsic pathway of apoptosis (programmed cell death).[1] this compound mimics the cleavage site of procaspase-3, a downstream target of caspase-9, and binds to the active site of caspase-9, thereby blocking its proteolytic activity and inhibiting the apoptotic cascade.
Q2: What is the recommended procedure for preparing stock solutions of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final DMSO concentration low (typically below 0.1%) to avoid solvent-induced toxicity.
Q3: How should I store the lyophilized powder and stock solutions of this compound?
Proper storage is critical to maintain the integrity and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccator to prevent moisture absorption. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months at -80°C; shorter at -20°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Q4: Can I use this compound to inhibit other caspases?
While this compound is designed to be a specific inhibitor of caspase-9, some studies have shown that it can also inhibit caspase-8, particularly in certain cell types like Chinese Hamster Ovary (CHO) cells.[2][3] Therefore, it is advisable to validate its specificity in your experimental system, for example, by using other caspase inhibitors or genetic controls.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of apoptosis in my cell culture experiments.
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Possible Cause 1: Inhibitor Degradation.
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Solution: Ensure that the this compound stock solution has been stored correctly and that repeated freeze-thaw cycles have been avoided. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. The aldehyde group in this compound can be susceptible to oxidation and hydrolysis, especially in aqueous solutions at non-neutral pH.
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-
Possible Cause 2: Insufficient Inhibitor Concentration or Incubation Time.
-
Solution: The optimal concentration and incubation time for this compound can vary depending on the cell type, the apoptotic stimulus, and the experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters for your specific system. A typical starting concentration range is 10-100 µM.[4]
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-
Possible Cause 3: Cell Permeability Issues.
-
Solution: While this compound is generally cell-permeable, its uptake can differ between cell lines. If you suspect poor permeability, you could consider using a cell-permeable carrier or a different caspase-9 inhibitor with enhanced cell penetration properties.
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-
Possible Cause 4: Alternative Apoptotic Pathways.
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Solution: The apoptotic stimulus you are using may be activating multiple cell death pathways, some of which may be independent of caspase-9. Consider investigating the involvement of other caspases or cell death mechanisms.
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Issue 2: My this compound stock solution appears cloudy or has precipitated.
-
Possible Cause 1: Low-Quality Solvent.
-
Solution: Use high-purity, anhydrous DMSO to prepare your stock solution. The presence of water can reduce the solubility of the peptide and promote degradation.
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-
Possible Cause 2: Exceeded Solubility Limit.
-
Solution: Do not attempt to make stock solutions at concentrations higher than the recommended solubility. If a high concentration is required, consider a different solvent, but be mindful of its compatibility with your experimental setup.
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-
Possible Cause 3: Improper Storage.
-
Solution: Ensure that the stock solution is stored at the recommended temperature and protected from light. If precipitation occurs after thawing, gently warm the vial and vortex to redissolve the compound before use.
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Issue 3: I am observing off-target effects or cellular toxicity.
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Possible Cause 1: High Solvent Concentration.
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Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. It is crucial to have a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in your experiments.
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-
Possible Cause 2: Non-Specific Inhibition.
Experimental Protocols
Protocol: Caspase-9 Inhibition Assay in Cell Culture
This protocol provides a general framework for assessing the inhibitory effect of this compound on caspase-9 activity in a cell-based assay.
Materials:
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Cells of interest
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Cell culture medium and supplements
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Apoptotic stimulus (e.g., staurosporine, etoposide)
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This compound (lyophilized powder)
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Anhydrous DMSO
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Phosphate-buffered saline (PBS)
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Caspase-9 activity assay kit (fluorometric or colorimetric)
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Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Seeding:
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Seed your cells in a 96-well plate at a density that will allow for optimal growth and treatment.
-
Incubate the cells overnight to allow for attachment.
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-
Treatment:
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Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
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Pre-incubate the cells with the this compound working solutions or vehicle control (medium with the same final concentration of DMSO) for 1-2 hours.
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Induce apoptosis by adding the apoptotic stimulus to the appropriate wells. Include a negative control group that is not treated with the stimulus.
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-
Incubation:
-
Incubate the plate for a period determined by the kinetics of apoptosis induction in your cell line (typically 4-24 hours).
-
-
Caspase-9 Activity Measurement:
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Following incubation, measure caspase-9 activity using a commercial assay kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a caspase-9-specific substrate that produces a fluorescent or colorimetric signal upon cleavage.
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-
Data Analysis:
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Measure the fluorescence or absorbance using a microplate reader.
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Normalize the caspase-9 activity to the number of cells or total protein concentration.
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Compare the caspase-9 activity in the cells treated with this compound to the vehicle-treated control to determine the extent of inhibition.
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Visualizations
Caption: Intrinsic pathway of apoptosis and the inhibitory action of this compound on Caspase-9.
Caption: A generalized workflow for studying the effects of this compound in cell culture.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing incomplete caspase-9 inhibition with Ac-LEHD-CHO.
Welcome to the technical support center for Ac-LEHD-CHO, a reversible aldehyde inhibitor of caspase-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic tetrapeptide that acts as a competitive, reversible inhibitor of caspase-9.[1] The "CHO" aldehyde group at the C-terminus of the peptide interacts with the active site cysteine of caspase-9, thereby blocking its proteolytic activity. Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in organic solvents like DMSO. For long-term storage, it is recommended to store the lyophilized powder at -20°C or below. Once reconstituted in a solvent, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type, the potency of the apoptotic stimulus, and the specific experimental goals. However, a common starting range is between 10 µM and 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Problem 1: Incomplete or no inhibition of apoptosis is observed after treatment with this compound.
This is a common issue that can arise from several factors, ranging from experimental setup to the intrinsic biology of the system under investigation.
Possible Cause 1.1: Suboptimal Inhibitor Concentration or Stability
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Question: Am I using the correct concentration of this compound, and is it stable under my experimental conditions?
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Answer: The effective concentration of this compound can be cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and apoptotic inducer. Additionally, the stability of peptide aldehydes in aqueous culture media at 37°C can be limited. Consider preparing fresh inhibitor solutions for each experiment and minimizing the pre-incubation time if possible. The presence of serum proteins in the culture medium may also affect the availability of the inhibitor.[2][3]
Possible Cause 1.2: Activation of Caspase-9 Independent Apoptotic Pathways
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Question: Is it possible that cell death in my model is not solely dependent on caspase-9?
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Answer: Yes, multiple caspase-9 independent cell death pathways exist. The observation of continued cell death despite caspase-9 inhibition strongly suggests the involvement of such alternative routes. These can include:
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Caspase-8-mediated apoptosis: In some contexts, the extrinsic apoptosis pathway, initiated by death receptors and executed by caspase-8, can be the dominant driver of cell death.
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Granzyme B-mediated cell death: In immune-mediated killing, Granzyme B can directly activate effector caspases like caspase-3, bypassing the need for caspase-9 activation.
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Caspase-independent cell death: Apoptosis-Inducing Factor (AIF) can translocate from the mitochondria to the nucleus and induce chromatin condensation and DNA fragmentation without the involvement of caspases. Other proteases like cathepsins and calpains can also contribute to cell death.
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Troubleshooting Workflow for Incomplete Inhibition
Troubleshooting logic for incomplete apoptosis inhibition.
Problem 2: Off-target effects are suspected.
While this compound is designed to be a specific caspase-9 inhibitor, cross-reactivity with other proteases, particularly other caspases, can occur.
Possible Cause 2.1: Inhibition of Other Caspases
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Question: Could this compound be inhibiting other caspases in my experiment?
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Answer: Yes, at higher concentrations, this compound can inhibit other caspases. For example, studies in Chinese Hamster Ovary (CHO) cells have shown that this compound can also inhibit caspase-8.[4] It is important to consult selectivity data and consider the relative expression levels of different caspases in your cell type.
Possible Cause 2.2: Effects on Non-Caspase Proteases
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Question: Can this compound affect other proteases like cathepsins or calpains?
Data Presentation
Table 1: Selectivity of this compound against a Panel of Recombinant Human Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-3 | Not Determined |
| Caspase-4 | 81.7 |
| Caspase-5 | 21.3 |
| Caspase-6 | Not Determined |
| Caspase-7 | Not Determined |
| Caspase-8 | 3.82 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40.4 |
| Caspase-14 | 134 |
Data is presented as IC50 values and was generated by Reaction Biology. The substrate used was (Z-LEHD)2-R110 for caspases 1, 4, 5, 8, 9, 10, and 14.
Experimental Protocols
Protocol 1: Caspase-9 Activity Assay (Colorimetric)
This protocol is a general guideline for measuring caspase-9 activity in cell lysates using a colorimetric substrate such as Ac-LEHD-pNA.
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Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a negative control of untreated cells.
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Cell Lysis:
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Pellet cells by centrifugation.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors).
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Incubate on ice for 15-30 minutes.
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Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
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Collect the supernatant (cytosolic extract).
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-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
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Caspase Activity Assay:
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In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each lysate to each well.
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Add assay buffer (e.g., containing 20 mM HEPES, 10% glycerol, 2 mM DTT).
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To test the effect of the inhibitor, pre-incubate the lysate with this compound at the desired concentration for 15-30 minutes at 37°C.
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Add the colorimetric caspase-9 substrate, Ac-LEHD-pNA, to a final concentration of 200 µM.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-9 activity.
Protocol 2: Assessing Off-Target Effects on Other Caspases
This protocol can be adapted to assess the inhibitory activity of this compound against other caspases using specific fluorometric substrates.
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Obtain Recombinant Caspases: Purchase purified, active recombinant caspases of interest (e.g., caspase-3, caspase-8).
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Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in an appropriate assay buffer.
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Inhibitor and Enzyme Incubation:
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In a 96-well black plate, add a fixed amount of the recombinant caspase to each well.
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Add the different concentrations of this compound to the wells.
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Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
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-
Substrate Addition: Add the specific fluorogenic substrate for the caspase being tested (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8) to all wells.
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Data Acquisition: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.
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Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Diagrams
Intrinsic apoptosis pathway and the point of inhibition by this compound.
Simplified overview of key caspase-9 independent apoptosis pathways.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidyl aldehyde inhibitors of calpain incorporating P2-proline mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allpeptide.com [allpeptide.com]
- 10. N-heterocyclic dipeptide aldehyde calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to Ac-LEHD-CHO treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ac-LEHD-CHO, a potent and reversible inhibitor of caspase-9.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-His-Asp-CHO) that acts as a reversible inhibitor of caspase-9.[1][2] Caspase-9 is an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis. By binding to the active site of caspase-9, this compound prevents the activation of downstream executioner caspases, such as caspase-3, thereby inhibiting the apoptotic cascade.
Q2: Is this compound specific to caspase-9?
While this compound is a potent inhibitor of caspase-9, it can also exhibit inhibitory activity against other caspases, such as caspase-8, at higher concentrations.[2] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions to ensure maximal specificity for caspase-9.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C for short-term storage and -80°C for long-term storage to maintain its stability and activity. Avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture medium?
Peptide aldehydes like this compound can be susceptible to degradation in aqueous solutions, including cell culture medium.[3] The stability can be influenced by factors such as pH, temperature, and the presence of proteases in the serum supplement. It is advisable to prepare fresh working solutions of this compound in culture medium for each experiment and to minimize the pre-incubation time before adding it to the cells. For long-term experiments, the medium may need to be replaced with fresh inhibitor-containing medium periodically.
Q5: Can this compound induce non-apoptotic effects?
While the primary role of this compound is to inhibit apoptosis, the modulation of caspase activity can sometimes have non-apoptotic consequences. Caspases are involved in various cellular processes beyond cell death, such as inflammation and cell differentiation. Therefore, it is important to include appropriate controls in your experiments to assess any potential off-target or non-apoptotic effects of this compound in your specific cell model.
II. Data Presentation: Cell Line Specific Responses
We recommend determining the optimal concentration for your specific cell line empirically. Below is a general guideline for a starting concentration range based on available literature.
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 50 µM | The optimal concentration should be determined by a dose-response experiment. |
| Pre-incubation Time | 1 - 2 hours | Pre-incubating cells with this compound before inducing apoptosis is a common practice. |
To assist you in determining the IC50 value for your cell line, a detailed experimental protocol is provided in the "Experimental Protocols" section.
III. Experimental Protocols
A. Protocol for Determining the IC50 of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for caspase-9 activity in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Caspase-9 colorimetric or fluorometric assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Pre-incubation: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Apoptosis Induction: After the pre-incubation period, add the apoptosis-inducing agent at a predetermined optimal concentration to all wells except for the negative control wells.
-
Incubation: Incubate the plate for the required time to induce apoptosis (this will vary depending on the cell line and the inducing agent).
-
Caspase-9 Activity Assay: Following the incubation, measure the caspase-9 activity using a commercial assay kit. Follow the manufacturer's instructions for cell lysis and substrate addition.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Plot the caspase-9 activity against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
B. Protocol for Caspase-9 Activity Assay (Colorimetric)
This is a general protocol for a colorimetric caspase-9 assay. Always refer to the specific instructions provided with your assay kit.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-9 assay buffer
-
Caspase-9 substrate (e.g., LEHD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Lyse the cells from your experiment (treated with this compound and apoptosis inducer) using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate.
-
Add Reaction Buffer: Add the caspase-9 reaction buffer containing DTT to each well.
-
Add Substrate: Add the LEHD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-9 activity.
IV. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of apoptosis observed | 1. This compound concentration is too low. 2. The apoptotic pathway is not caspase-9 dependent. 3. This compound has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm the involvement of caspase-9 in your apoptosis model using a positive control or by measuring caspase-9 activation. 3. Use freshly prepared this compound solution. |
| High background in caspase-9 assay | 1. Non-specific protease activity in the cell lysate. 2. Substrate degradation. | 1. Include a protease inhibitor cocktail (without EDTA if using a metalloprotease-dependent assay) in the lysis buffer. 2. Protect the substrate from light and use it within its expiration date. |
| Inconsistent results between experiments | 1. Variation in cell density or passage number. 2. Inconsistent incubation times. 3. Instability of this compound in the medium. | 1. Use cells at a consistent passage number and seed them at the same density. 2. Ensure precise and consistent incubation times for all treatments. 3. Prepare fresh working solutions of this compound for each experiment. |
| Unexpected cell toxicity | 1. High concentration of DMSO (solvent). 2. Off-target effects of this compound. | 1. Ensure the final DMSO concentration in the culture medium is below 0.1%. 2. Lower the concentration of this compound and include appropriate controls to monitor for off-target effects. |
V. Visualizations
References
The effect of pH on Ac-LEHD-CHO efficacy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the efficacy of the caspase-9 inhibitor, Ac-LEHD-CHO. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: The optimal efficacy of this compound is intrinsically linked to the optimal activity of its target, caspase-9. Published literature and technical datasheets for caspase-9 activity assays consistently recommend a pH range of 6.5 to 7.5 . Specifically, some studies perform enzymatic assays at a slightly acidic pH of 6.5, while others use a neutral pH of 7.2-7.5.[1][2] The caspase-9 CARD domain has been shown to polymerize more readily in mildly acidic conditions, which may influence its activation and subsequent inhibition.
Q2: How does pH affect the stability of this compound?
A2: this compound is a peptide aldehyde. The stability of peptides and the aldehyde functional group can be pH-dependent. At acidic pH (below 6), the peptide backbone may be susceptible to hydrolysis. Conversely, at alkaline pH (above 8), the aldehyde group can be more reactive and potentially undergo oxidation or other reactions, which could inactivate the inhibitor. For short-term experimental use, maintaining the pH within the recommended range of 6.5-7.5 is crucial for preserving its stability and inhibitory activity. For long-term storage, it is recommended to store the product as a stock solution in an appropriate solvent at -20°C or -80°C, as specified by the manufacturer, to minimize degradation.
Q3: How does pH influence the solubility of this compound?
A3: this compound is a peptide with the sequence Ac-Leu-Glu-His-Asp-CHO. The presence of acidic residues (Glutamic acid, Aspartic acid) and a basic residue (Histidine) means its net charge and, therefore, its solubility in aqueous solutions are pH-dependent. To determine the best solvent, it is useful to calculate the peptide's net charge.[3][4]
-
Acidic Residues (D, E): -1 charge each at neutral pH.
-
Basic Residues (K, R): +1 charge each at neutral pH.
-
Histidine (H): Can be neutral or have a +1 charge depending on the pH (pKa ~6.0).
-
N-terminus (Ac): Neutral (acetylated).
-
C-terminus (CHO): Neutral (aldehyde).
At physiological pH (~7.4), the two acidic residues will be deprotonated (-2 charge) and the histidine will be largely deprotonated (neutral), resulting in a net negative charge. Therefore, this compound is expected to be more soluble in neutral to slightly alkaline buffers. If you encounter solubility issues, using a buffer in the pH 7.0-7.5 range is a good starting point. For peptides with a net negative charge, dissolving in a slightly basic buffer and then adjusting the pH might also be an effective strategy.[3]
Q4: Can I use this compound in cell culture media? What pH considerations are there?
A4: Yes, this compound is frequently used in cell-based assays to inhibit apoptosis. Most mammalian cell culture media are buffered to a physiological pH of 7.2-7.4. This pH is within the optimal range for caspase-9 activity and, consequently, for this compound efficacy. When preparing your experiment, ensure that the addition of the inhibitor stock solution (often dissolved in DMSO) does not significantly alter the pH of the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect of this compound in an in vitro caspase-9 activity assay. | Suboptimal pH of the assay buffer. The activity of caspase-9 is highly dependent on pH. If the buffer pH is outside the optimal range of 6.5-7.5, the enzyme may be less active, leading to an apparent lack of inhibition. | Verify the pH of your assay buffer. Prepare fresh buffer and adjust the pH to be within the 6.5-7.5 range. Consider testing both a slightly acidic (e.g., pH 6.5) and a neutral (e.g., pH 7.4) buffer to determine the optimal condition for your specific experimental setup. |
| Inhibitor instability. The peptide aldehyde may have degraded due to improper storage or handling, including exposure to extreme pH for extended periods. | Prepare a fresh dilution of the inhibitor from a frozen stock. Avoid repeated freeze-thaw cycles. Ensure the stock solution is stored as recommended by the manufacturer. | |
| Precipitation of this compound upon addition to the assay buffer or cell culture medium. | Poor solubility at the working concentration and pH. The inhibitor may not be sufficiently soluble in the final buffer conditions. | Refer to the solubility guidelines in the FAQs. Consider preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. You may also need to adjust the pH of your final solution to improve solubility. |
| Inconsistent results between experiments. | pH drift during the experiment. The pH of the assay buffer or cell culture medium may change over the course of the experiment, especially in non-CO2 or poorly buffered systems. | Use a well-buffered solution (e.g., HEPES, MOPS) at an appropriate concentration to maintain a stable pH throughout the experiment. For cell-based assays, ensure proper CO2 levels in the incubator to maintain the pH of bicarbonate-buffered media. |
Quantitative Data
While direct, publicly available experimental data systematically evaluating the IC50 of this compound across a wide pH range is limited, the following table provides an illustrative summary based on the optimal pH ranges reported for caspase-9 activity assays. These values should be considered as a guide for experimental design.
| pH | Expected Relative Efficacy of this compound | Rationale |
| < 6.0 | Reduced | Caspase-9 activity is generally lower at acidic pH. Potential for peptide hydrolysis with prolonged incubation. |
| 6.5 - 7.0 | High | Within the optimal range for caspase-9 activity reported in several studies.[2] Mildly acidic conditions may favor CARD domain polymerization and caspase-9 activation. |
| 7.0 - 7.5 | Optimal | Widely used pH for caspase activity assays, mimicking physiological conditions.[1] Good balance of enzyme activity and inhibitor stability. |
| > 8.0 | Reduced to Low | Caspase-9 activity decreases at alkaline pH. Increased potential for aldehyde group reactivity and degradation of the inhibitor. |
Experimental Protocols
Protocol: In Vitro Caspase-9 Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on purified recombinant caspase-9.
Materials:
-
Recombinant active caspase-9
-
This compound inhibitor
-
Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 10 mM DTT, pH 7.4)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Assay Buffer: Prepare a fresh assay buffer and adjust the pH to 7.4. For comparative analysis, you can prepare a second buffer at pH 6.5.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer to generate a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control, e.g., DMSO)
-
Recombinant active caspase-9
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the caspase-9 substrate (Ac-LEHD-AFC) to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric reader and measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Visualizations
Caption: Intrinsic apoptosis pathway showing the activation of Caspase-9 and the point of inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound at different pH values.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Avoiding freeze-thaw damage to Ac-LEHD-CHO stock solutions.
Welcome to the technical support center for the Caspase-9 inhibitor, Ac-LEHD-CHO. This resource provides detailed guidance to help you maintain the stability and efficacy of your stock solutions, with a focus on preventing degradation from repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of Caspase-9. Caspase-9 is an initiator caspase crucial to the intrinsic pathway of apoptosis. By binding to the active site of Caspase-9, this compound prevents it from activating downstream executioner caspases (like Caspase-3 and -7), thereby blocking the apoptotic cascade.
Q2: What is the best solvent for reconstituting powdered this compound? The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle or an aliquot of properly stored anhydrous DMSO, as the solvent is highly hygroscopic. Absorbed water can reduce the solubility of the inhibitor and potentially accelerate its degradation.
Q3: Why are repeated freeze-thaw cycles damaging to my this compound stock solution? Repeated freeze-thaw cycles can compromise the stability of peptide-based inhibitors like this compound through several mechanisms:
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Physical Stress: The formation and melting of solvent crystals can physically stress the peptide structure.
-
Water Absorption: Each time the vial is opened, atmospheric moisture can be absorbed by the hygroscopic DMSO. This gradually dilutes the stock and can introduce water that may hydrolyze the aldehyde group, rendering the inhibitor inactive.
-
Increased Reaction Rates: Localized concentration changes during the freezing process can accelerate degradation.
To prevent this, it is imperative to aliquot the stock solution into single-use volumes immediately after reconstitution.
Q4: How should I store the inhibitor in its powdered and reconstituted forms? Proper storage is critical for maximizing the shelf-life of this compound. Please refer to the summary table below for detailed recommendations.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 1 Year | Store sealed, away from moisture and light. |
| -80°C | Up to 2 Years | Store sealed, away from moisture and light. | |
| Stock Solution | -20°C | Up to 1 Month | Must be aliquoted. Avoid repeated freeze-thaw cycles. |
| (in anhydrous DMSO) | -80°C | Up to 6 Months | Recommended method. Aliquot into single-use volumes. |
Data compiled from multiple supplier recommendations.
Table 2: Solubility Guidelines for this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 100 mg/mL | May require gentle warming or brief ultrasonication to fully dissolve. Use fresh, anhydrous grade. |
| Water | Soluble | Not recommended for creating stock solutions due to lower long-term stability. |
Table 3: Illustrative Impact of Freeze-Thaw Cycles on Stock Solution Integrity
| Number of Freeze-Thaw Cycles | Estimated Activity Loss | Potential Observations |
| 1-3 | Minimal (<5%) | No visible changes. Solution should perform as expected. |
| 4-5 | Significant (≥10%) | Potential for a noticeable decrease in inhibitory effect. |
| >5 | High (>20%) | High risk of inconsistent experimental results; visible precipitate may form. |
Troubleshooting Guide
Q5: My this compound inhibitor shows no effect in my cell-based assay. What went wrong?
This is a common issue that can usually be traced to stock solution integrity or the experimental setup. Follow this guide to diagnose the problem.
-
Check Stock Solution Handling:
-
How many times has the stock vial been freeze-thawed? If more than once or twice, the inhibitor may be degraded. It is highly recommended to prepare a fresh stock solution from powder and test it.
-
Was the stock solution stored correctly? Storage at -20°C is for short-term use only (less than one month). For longer periods, -80°C is required.
-
-
Review Dilution Protocol:
-
Did the inhibitor precipitate when added to the aqueous media? this compound is highly soluble in DMSO but can crash out of solution when diluted directly into aqueous buffers or cell culture media.
-
Solution: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) and include a vehicle control (media with the same final DMSO concentration) in your experimental design.
-
-
Validate Inhibitor Activity:
-
If handling and dilution are correct, the activity of the stock itself may be compromised. You can perform a functional assay to confirm its inhibitory capacity. See Protocol 2 for a detailed method.
-
Experimental Protocols
Protocol 1: Recommended Reconstitution and Aliquoting of this compound
This protocol is designed to create stable, single-use aliquots of this compound, preserving its activity by eliminating freeze-thaw cycles.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
Procedure:
-
Pre-Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex gently. If necessary, sonicate the vial in a water bath for 1-2 minutes until the solution is clear and all solute is dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes in sterile polypropylene tubes. The aliquot volume should correspond to what is typically used in a single experiment (e.g., 5 µL or 10 µL).
-
Storage: Tightly cap the aliquots, label them clearly (name, concentration, date), and place them in a freezer box for storage at -80°C.
-
Usage: When needed, remove a single aliquot from the -80°C freezer and allow it to thaw completely at room temperature before opening. Discard any unused portion of the thawed aliquot; do not refreeze it.
Protocol 2: Functional Validation of this compound Stock via Caspase-9 Inhibition Assay
This protocol validates the biological activity of your this compound stock by measuring its ability to inhibit recombinant Caspase-9.
Materials:
-
This compound stock solution (from Protocol 1)
-
Active recombinant human Caspase-9
-
Fluorogenic Caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~400 nm, Emission ~505 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant Caspase-9 in cold assay buffer to a working concentration (refer to enzyme manufacturer's data sheet).
-
Dilute the Ac-LEHD-AFC substrate in assay buffer to a working concentration (e.g., 50 µM).
-
Prepare serial dilutions of your this compound stock in assay buffer.
-
-
Set Up Assay Plate:
-
No-Enzyme Control: Add assay buffer and substrate.
-
Positive Control (Max Activity): Add diluted Caspase-9 and substrate.
-
Inhibitor Test Wells: Add diluted Caspase-9 and varying concentrations of your diluted this compound stock.
-
-
Inhibition Step: Add the diluted enzyme to the wells containing the inhibitor dilutions. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the diluted Ac-LEHD-AFC substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorometer and measure the fluorescence intensity every 2-5 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Compare the reaction rates in the inhibitor test wells to the positive control. A functional this compound stock solution will show a dose-dependent decrease in the rate of fluorescence increase.
-
Visualizations
Technical Support Center: Interpreting Unexpected Phenotypes After Ac-LEHD-CHO Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with the caspase-9 inhibitor, Ac-LEHD-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable peptide aldehyde that acts as a reversible inhibitor of caspase-9.[1] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. This compound is also known to inhibit caspase-8, another initiator caspase involved in the extrinsic apoptotic pathway.[2] Its primary application in research is to block apoptosis for mechanistic studies.
Q2: What are the expected outcomes of successful this compound treatment?
Typically, successful treatment with this compound should result in the inhibition of apoptosis induced by stimuli that activate the intrinsic pathway. This can be observed as:
-
Reduced cleavage of downstream effector caspases, such as caspase-3 and -7.
-
Decreased PARP cleavage.
-
Increased cell viability in the presence of an apoptotic stimulus.
-
Reduced morphological signs of apoptosis, such as membrane blebbing and chromatin condensation.
Q3: Is this compound specific to caspase-9?
While this compound is widely used as a caspase-9 inhibitor, it also exhibits inhibitory activity against other caspases, notably caspase-8. Its specificity is concentration-dependent. Below is a summary of its inhibitory activity (IC50 values) against various caspases.
Data Presentation: Inhibitor Specificity
| Caspase Target | This compound IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-4 | 81.7 |
| Caspase-5 | 21.3 |
| Caspase-8 | 3.82 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40.4 |
| Caspase-14 | 134 |
Data compiled from Reaction Biology Corp. as cited in the NIH Molecular Libraries Program.[3] Note: IC50 values can vary depending on the assay conditions.
Troubleshooting Unexpected Phenotypes
Problem 1: Cells continue to undergo apoptosis after this compound treatment.
Possible Cause 1: Compensatory Caspase Activation. Inhibition of caspase-9 can sometimes trigger alternative apoptotic pathways. Research has shown that in the absence of caspase-9 activity, cells can activate other caspases, such as caspase-2 and -6, through a Bid-mediated mitochondrial pathway to induce apoptosis.
Troubleshooting Steps:
-
Confirm Caspase-9 Inhibition: Perform a western blot to verify that pro-caspase-9 is not being cleaved in your this compound treated samples.
-
Investigate Other Caspases: Probe for the cleavage of other initiator caspases like caspase-8 and caspase-2, and effector caspases like caspase-6 and -7.
-
Use a Pan-Caspase Inhibitor: As a control, treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the observed cell death is caspase-dependent.
Possible Cause 2: Non-Apoptotic Cell Death. The observed cell death might not be apoptosis. Other forms of programmed cell death, such as necroptosis, can be activated, especially when apoptosis is blocked.
Troubleshooting Steps:
-
Analyze Cell Morphology: Use microscopy to carefully examine the morphology of dying cells. Necroptotic cells typically exhibit swelling and membrane rupture, rather than the characteristic blebbing and formation of apoptotic bodies.
-
Inhibit Necroptosis: Use an inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1), in combination with this compound to see if cell death is reduced.
Problem 2: Unexpected changes in cell morphology or cell cycle are observed.
Possible Cause 1: Off-Target Effects. While primarily targeting caspases, this compound, like many small molecule inhibitors, may have off-target effects that can influence cellular processes unrelated to apoptosis, potentially affecting the cytoskeleton or cell cycle regulators.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits caspase-9 without causing morphological or cell cycle changes in your control (non-apoptotic) cells.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. Look for accumulation in specific phases (e.g., G1, S, G2/M) that might indicate a cell cycle arrest.[4][5]
-
Microscopy: Perform high-resolution imaging to document any changes in cell shape, size, or internal structures.[6][7][8][9]
Possible Cause 2: Non-Apoptotic Roles of Caspase-9. Caspase-9 has been implicated in cellular processes beyond apoptosis, including cell differentiation and proliferation. Inhibiting its activity might disrupt these functions.
Troubleshooting Steps:
-
Literature Review: Research the known non-apoptotic roles of caspase-9 in your specific cell type or experimental system.
-
Functional Assays: Depending on the observed phenotype, perform relevant functional assays (e.g., differentiation assays, proliferation assays) to assess the impact of this compound on these processes.
Problem 3: Inconsistent or no effect of this compound.
Possible Cause 1: Inhibitor Instability or Improper Storage. Peptide aldehydes like this compound can be susceptible to degradation if not handled and stored correctly.
Troubleshooting Steps:
-
Proper Storage: Store the inhibitor as a powder at -20°C. Once reconstituted in a solvent like DMSO, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment.
-
Solvent Control: Always include a vehicle control (e.g., DMSO alone) in your experiments to ensure the solvent is not affecting the cells.
Experimental Protocols
1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry.[10][11][12]
-
Materials:
-
This compound
-
Apoptosis-inducing agent
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 20-100 µM) for 1-2 hours.
-
Induce apoptosis using your chosen stimulus. Include appropriate controls (untreated, vehicle control, stimulus only).
-
Incubate for the desired period.
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Harvest cells, including any floating cells from the supernatant.
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Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
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Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
2. Western Blot for Cleaved Caspase-3
This protocol is to assess the activation of the downstream effector caspase-3.[13][14][15]
-
Materials:
-
This compound
-
Apoptosis-inducing agent
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
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PVDF or nitrocellulose membrane
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Primary antibody against cleaved caspase-3
-
Primary antibody against total caspase-3
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells as described in the Annexin V protocol.
-
Lyse cells on ice with lysis buffer.
-
Quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against cleaved caspase-3 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total caspase-3 and a loading control.
-
3. Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of viability.[16][17][18][19]
-
Materials:
-
This compound
-
Apoptosis-inducing agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and/or the apoptotic stimulus as required.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
Visualizing Signaling Pathways
Below are diagrams generated using Graphviz to illustrate the key signaling pathways discussed.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Compensatory apoptosis pathway activated upon caspase-9 inhibition.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of cell cycle and apoptosis in Chinese hamster ovary cell culture using flow cytometry for bioprocess monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence microscopy of DES-induced morphologic transformation in unfixed, cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hyperosmolality in CHO culture: Effects on cellular behavior and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. broadpharm.com [broadpharm.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ac-LEHD-CHO quality control and purity assessment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Ac-LEHD-CHO, a potent caspase-9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide with the sequence N-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspart-1-al. It functions as a reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] By binding to the active site of caspase-9, this compound prevents the downstream activation of executioner caspases, such as caspase-3 and -7, thereby blocking the apoptotic cascade.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability and activity, this compound should be stored at -20°C or below.[1][3] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[4][5] Before use, allow the vial to warm to room temperature to prevent moisture condensation.
Q3: What is the typical purity of commercially available this compound?
Commercial suppliers of this compound typically provide a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to verify the purity of each new lot to ensure the reliability and reproducibility of experimental results.
Q4: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous medium. Direct dissolution in aqueous buffers may be challenging due to the peptide's hydrophobicity.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is paramount for obtaining accurate and reliable experimental data. The following tables summarize the key quality control specifications and provide an overview of the analytical methods used for purity assessment.
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Method of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 95% | Reverse-Phase HPLC |
| Molecular Weight | 538.56 g/mol (confirm by MS) | Mass Spectrometry (MS) |
| Identity | Conforms to the structure of this compound | HPLC-MS, NMR |
| Solubility | Soluble in DMSO | Visual Inspection |
Table 2: Purity Assessment Methods
| Analytical Method | Principle | Typical Parameters and Expected Results |
| Reverse-Phase HPLC | Separates the peptide from impurities based on hydrophobicity. | Column: C18; Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA; Detection: UV at 214 nm. A single major peak corresponding to this compound should be observed. |
| Mass Spectrometry (MS) | Determines the molecular weight of the peptide. | Ionization: Electrospray Ionization (ESI); Expected m/z: [M+H]⁺ at approximately 539.57. Confirms the identity and absence of major contaminants. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Inconsistent or lack of caspase-9 inhibition.
-
Possible Cause 1: Improper storage or handling of this compound.
-
Solution: Ensure the compound has been stored at the recommended temperature (-20°C or below) and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if necessary.
-
-
Possible Cause 2: Incorrect concentration of the inhibitor.
-
Solution: Verify the calculations for the stock solution and working concentrations. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Low cell permeability.
-
Solution: While this compound is generally cell-permeable, its uptake can vary between cell lines. If poor permeability is suspected, consider using a cell-permeable carrier or a different caspase-9 inhibitor with enhanced cell penetration.
-
-
Possible Cause 4: Off-target effects or activation of alternative cell death pathways.
-
Solution: Be aware that at high concentrations, some caspase inhibitors may exhibit off-target effects.[6] Confirm the involvement of caspase-9 using alternative methods such as siRNA-mediated knockdown. Investigate the potential activation of other caspases or parallel apoptotic pathways.
-
Issue 2: Precipitation of this compound in aqueous media.
-
Possible Cause: Low aqueous solubility.
-
Solution: this compound has limited solubility in aqueous solutions. Always prepare a high-concentration stock solution in 100% DMSO first. When diluting into your aqueous experimental buffer, ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability (typically <0.5%). Vortex or mix thoroughly during dilution.
-
Issue 3: Variability between experimental replicates.
-
Possible Cause 1: Inaccurate pipetting of small volumes.
-
Solution: Use calibrated pipettes and appropriate tip sizes for preparing dilutions. For very small volumes, consider preparing a larger volume of a less concentrated intermediate dilution.
-
-
Possible Cause 2: Inconsistent cell density or health.
-
Solution: Ensure a uniform number of healthy, viable cells are seeded for each experimental condition. Variations in cell confluency or passage number can affect the cellular response to apoptotic stimuli and inhibitors.
-
Experimental Protocols
1. Protocol for Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
-
2. Protocol for Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for enhancing ionization)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
-
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10-100 µM.
-
-
MS Analysis:
-
Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for the protonated molecular ion peak ([M+H]⁺). For this compound (MW = 538.56), this should appear at an m/z of approximately 539.57.
-
-
3. Protocol for In Vitro Caspase-9 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on purified caspase-9.
-
Materials:
-
This compound
-
Recombinant active human caspase-9
-
Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a control with buffer only (no inhibitor).
-
Add a fixed amount of active caspase-9 to each well and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the caspase-9 substrate to all wells.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Monitor the fluorescence kinetically over time or take an endpoint reading after a specific incubation period (e.g., 1-2 hours) at 37°C.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Intrinsic Apoptosis Pathway and the Role of this compound
The following diagram illustrates the intrinsic pathway of apoptosis, highlighting the central role of caspase-9 and the point of inhibition by this compound.
Caption: The intrinsic apoptotic pathway initiated by various stimuli, leading to caspase-9 activation and subsequent apoptosis. This compound specifically inhibits active caspase-9.
Experimental Workflow for this compound Quality Control
This diagram outlines the logical workflow for the quality control and purity assessment of this compound.
Caption: A streamlined workflow for the quality control assessment of a new lot of this compound.
Logical Relationship for Troubleshooting Caspase-9 Inhibition Assays
This diagram provides a logical troubleshooting guide for issues encountered during caspase-9 inhibition experiments with this compound.
Caption: A decision tree to guide troubleshooting efforts in caspase-9 inhibition experiments.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPC Scientific Ac-Leu-Glu-His-Asp-CHO 5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ac-LEHD-CHO and Ac-IETD-CHO for Caspase Specificity
In the intricate landscape of apoptosis research, the precise inhibition of specific caspases is paramount for elucidating their distinct roles in the intrinsic and extrinsic pathways of programmed cell death. This guide provides a detailed comparison of two widely used tetrapeptide aldehyde inhibitors: Ac-LEHD-CHO, a preferential inhibitor of caspase-9, and Ac-IETD-CHO, a potent inhibitor of caspase-8. Understanding their respective specificities, mechanisms, and experimental considerations is crucial for researchers in cell biology, cancer research, and drug development.
Introduction to Apoptotic Pathways and Key Players
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and the elimination of damaged or unwanted cells. It is primarily executed by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens (procaspases) and are activated through two main signaling cascades: the intrinsic and extrinsic pathways.[1]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor deprivation, or oxidative stress.[2] These signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex recruits and activates the initiator caspase-9 .
-
The Extrinsic (Death Receptor) Pathway: This cascade is initiated by extracellular signals, where ligands like FasL or TNF-α bind to their corresponding death receptors on the cell surface.[3] This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8 .[3]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] this compound and Ac-IETD-CHO are designed to mimic the preferred cleavage sequences of caspase-9 and caspase-8, respectively, allowing for their targeted inhibition.
References
A Comparative Guide to Alternative Caspase-9 Inhibitors
For researchers and drug development professionals investigating the intrinsic apoptosis pathway, the selective inhibition of caspase-9 is a critical tool. While Ac-LEHD-CHO has been a standard reversible inhibitor, a range of alternatives offers distinct advantages in terms of potency, mechanism of action, and selectivity. This guide provides an objective comparison of key caspase-9 inhibitors, supported by experimental data and detailed protocols for their evaluation.
Comparison of Caspase-9 Inhibitors
The following table summarizes the key characteristics and reported IC50 values of this compound and its alternatives. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | Mechanism of Action | Cell Permeability | IC50 (nM) vs. Caspase-9 | Selectivity Profile (IC50 in nM for other caspases) |
| This compound | Caspase-9, Caspase-8 | Reversible Aldehyde Inhibitor | Yes | 49.2 | Caspase-1: 15.0, Caspase-4: 81.7, Caspase-5: 21.3, Caspase-8: 3.82, Caspase-10: 40.4 |
| Z-LEHD-FMK | Caspase-9 | Irreversible Fluoromethyl Ketone | Yes | 1.5 | Caspase-8: 0.70, Caspase-10: 3590. Weakly inhibits caspases-3, -6, and -7. |
| Ac-LEHD-CMK | Caspase-9 | Irreversible Chloromethyl Ketone | Yes | Potent inhibitor, specific IC50 data is limited. | Reported to have protective effects in ischemia-reperfusion injury models. |
| Emricasan (IDN-6556) | Pan-caspase | Irreversible | Yes (Orally Bioavailable) | 0.3 | Caspase-1: 0.4, Caspase-2: 20, Caspase-3: 2, Caspase-6: 4, Caspase-7: 6, Caspase-8: 6 |
| Q-VD-OPh | Pan-caspase | Irreversible | Yes | 25-400 | Broad-spectrum inhibitor of caspases 1, 3, and 8 with IC50 values in the range of 25-400 nM. |
Signaling Pathway of Caspase-9 Activation
The intrinsic pathway of apoptosis, culminating in the activation of caspase-9, is initiated by various intracellular stresses. This activation cascade is a key target for the inhibitors discussed.
Caption: Intrinsic Apoptosis Pathway via Caspase-9 Activation.
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on robust and reproducible assays. Below are detailed protocols for common methods used to measure caspase-9 activity.
Experimental Workflow: Caspase-9 Activity Assays
The general workflow for determining caspase-9 activity following treatment with an inhibitor is outlined below.
Caption: General Workflow for Caspase-9 Activity Assays.
Colorimetric Assay Protocol
This assay quantifies caspase-9 activity by measuring the color change produced by the cleavage of a p-nitroaniline (pNA)-conjugated substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase-9 inhibitor (e.g., this compound)
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-9 substrate (Ac-LEHD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and treat with the desired concentrations of the caspase-9 inhibitor for a predetermined time.
-
Induce Apoptosis: Add the apoptosis-inducing agent to the appropriate wells and incubate for the desired period. Include untreated cells as a negative control.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet cellular debris. The supernatant contains the cell lysate.
-
-
Assay Reaction:
-
To a new 96-well plate, add cell lysate to each well.
-
Prepare a master mix of 2x Reaction Buffer and DTT (final concentration 10 mM).
-
Add the master mix to each well.
-
Add the Ac-LEHD-pNA substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The increase in caspase-9 activity is calculated by comparing the absorbance of the treated samples to the untreated controls.
Fluorometric Assay Protocol
This method offers higher sensitivity than the colorimetric assay and measures the fluorescence emitted upon cleavage of a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase-9 inhibitor
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT
-
Caspase-9 substrate (Ac-LEHD-AFC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation and Apoptosis Induction: Follow steps 1 and 2 of the colorimetric assay protocol.
-
Cell Lysis: Follow step 3 of the colorimetric assay protocol.
-
Assay Reaction:
-
Add cell lysate to each well of a 96-well black microplate.
-
Prepare and add the 2x Reaction Buffer with DTT.
-
Add the Ac-LEHD-AFC substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]
-
-
Data Analysis: Determine the fold-increase in caspase-9 activity by comparing the fluorescence of treated samples to untreated controls.
Luminescent Assay Protocol (e.g., Caspase-Glo® 9)
This homogeneous "add-mix-read" assay is the most sensitive method and is well-suited for high-throughput screening.[2][3]
Materials:
-
Cells of interest in a 96-well white-walled plate
-
Apoptosis-inducing agent
-
Caspase-9 inhibitor
-
Caspase-Glo® 9 Reagent (contains substrate, buffer, and luciferase)
-
Luminometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in a 96-well white-walled plate.
-
Treat with the caspase-9 inhibitor and induce apoptosis as described previously.
-
-
Assay Reaction:
-
Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.
-
Add an equal volume of Caspase-Glo® 9 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-9. Compare the signal from treated and untreated samples to determine the inhibitor's effect.
References
Ac-LEHD-CHO: A Potent Caspase-9 Inhibitor with Moderate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the inhibitory activity of Ac-LEHD-CHO against its primary target, caspase-9, and other related caspases, supported by experimental data and detailed protocols.
This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Its selectivity is crucial for dissecting the specific roles of caspase-9 in cellular signaling and for the development of targeted therapeutics. This guide presents quantitative data on the cross-reactivity of this compound, details the experimental methods for its evaluation, and provides visual representations of the relevant biological and experimental pathways.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against a panel of human caspases is summarized in Table 1. The data, presented as IC50 values, clearly indicate a strong preference for caspase-9. While this compound is a highly effective inhibitor of caspase-9, it also exhibits inhibitory activity against other caspases, notably caspase-8, and to a lesser extent, caspases-1, -4, -5, -6, -7, and -10.
| Caspase | IC50 (nM) |
| Caspase-1 | 15.0 |
| Caspase-3 | 81.7 |
| Caspase-4 | >10000 |
| Caspase-5 | 3.3 |
| Caspase-6 | 66.5 |
| Caspase-7 | 58.5 |
| Caspase-8 | 3.82 |
| Caspase-9 | 49.2 |
| Caspase-10 | 40.4 |
| Data was generated by Reaction Biology using (Z-LEHD)2-R110 tetrapeptide substrate for caspases 1, 4, 5, 8, 9, 10 and a (Z-DEVD)2-R110 tetrapeptide substrate for caspases 3, 6 and 7. |
Experimental Protocols
The determination of IC50 values for caspase inhibitors is critical for assessing their potency and selectivity. The following is a detailed protocol for a fluorometric in vitro caspase activity assay, a standard method for inhibitor profiling.
Protocol: Fluorometric Assay for Caspase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for various caspases.
Materials:
-
Recombinant active human caspases (Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10)
-
This compound (or other test inhibitor)
-
Fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations for the assay.
-
Reconstitute recombinant caspases in Assay Buffer to the desired working concentration.
-
Prepare the fluorogenic caspase substrates in Assay Buffer at a concentration that is at or below the Km for the respective enzyme.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO in Assay Buffer)
-
Recombinant active caspase enzyme
-
-
Include control wells:
-
"No enzyme" control (Assay Buffer and substrate only)
-
"No inhibitor" control (Enzyme, substrate, and vehicle)
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the corresponding fluorogenic caspase substrate to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., AFC: Ex/Em = ~400/505 nm).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the "no inhibitor" control (representing 100% activity).
-
Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling and Experimental Pathways
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the caspase-9 signaling pathway and the workflow for determining inhibitor cross-reactivity.
Caption: Intrinsic apoptosis pathway initiated by caspase-9.
Caption: Workflow for determining caspase inhibitor IC50 values.
Decoding Specificity: A Comparative Guide to Ac-LEHD-CHO for Caspase-9 Inhibition
For researchers investigating the intricate signaling cascades of apoptosis, the specific inhibition of key enzymes is paramount. Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde designed as a reversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway. However, the utility of any inhibitor is contingent on its specificity. This guide provides a comparative analysis of this compound, offering experimental data and protocols to empower researchers in designing robust control experiments to confirm its specificity.
Performance Comparison: this compound vs. Alternative Caspase Inhibitors
The inhibitory activity of this compound and other commonly used caspase inhibitors has been quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of recombinant human caspases. The data reveals that while this compound is a potent inhibitor of caspase-9, it also exhibits significant cross-reactivity with other caspases, particularly caspase-8.
One study indicated that the reversible aldehyde inhibitors this compound and Ac-IETD-CHO (a caspase-8 inhibitor) are equally effective at inhibiting Chinese hamster caspase-8[1]. This highlights the potential for off-target effects when using these inhibitors. In contrast, the irreversible fluoromethyl ketone (FMK) inhibitor, Z-LEHD-FMK, demonstrates a more selective profile for caspase-9.
Below is a summary of IC50 values, providing a quantitative basis for comparing the specificity of these inhibitors.
| Inhibitor | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-4 (nM) | Caspase-5 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Caspase-10 (nM) |
| This compound | 15.0 | ND | 81.7 | 21.3 | ND | ND | 3.82 | 49.2 | 40.4 |
| Z-LEHD-FMK | 530 | >10000 | 59000 | 2000 | >10000 | >10000 | 700 | 1500 | 3590 |
| Ac-DEVD-CHO | ND | 3.04 | ND | ND | 122 | 3.54 | ND | ND | ND |
ND: Not Determined. Data compiled from multiple sources.
Signaling Pathways and Inhibition Points
To visualize the role of caspase-9 and the points of inhibition by this compound and Z-LEHD-FMK, the following diagram illustrates a simplified intrinsic apoptosis pathway.
Caption: Inhibition of active caspase-9 by this compound and Z-LEHD-FMK blocks the downstream activation of executioner caspases.
Experimental Protocols
To validate the on-target activity and assess the off-target effects of this compound, a well-controlled in vitro caspase activity assay is essential.
In Vitro Caspase Inhibition Assay Protocol
This protocol details the steps to measure the inhibitory effect of this compound on a panel of recombinant caspases using a fluorogenic substrate.
Materials:
-
Recombinant active human caspases (e.g., Caspase-1, -3, -8, -9)
-
This compound
-
Alternative inhibitors for comparison (e.g., Z-LEHD-FMK, Ac-DEVD-CHO)
-
Fluorogenic caspase substrates (e.g., Ac-LEHD-AFC for Caspase-9, Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8, Ac-YVAD-AFC for Caspase-1)
-
Assay Buffer (100 mM HEPES pH 7.2, 100 mM NaCl, 0.2% CHAPS, 20 mM EDTA, 10% Glycerol, 10 mM DTT)[2]
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of inhibitors (e.g., 10 mM this compound in DMSO).
-
Prepare stock solutions of fluorogenic substrates (e.g., 1 mM in DMSO).
-
Prepare serial dilutions of the inhibitors in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Recombinant active caspase (final concentration will depend on the specific activity of the enzyme lot, typically in the low nanomolar range).
-
Varying concentrations of this compound or other inhibitors.
-
Assay Buffer to a final volume of 50 µL.
-
-
Include control wells:
-
Enzyme only (no inhibitor).
-
Substrate only (no enzyme, for background fluorescence).
-
Vehicle control (enzyme with DMSO at the highest concentration used for inhibitors).
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the caspase.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the appropriate fluorogenic substrate (final concentration of 50 µM) to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at time zero using a microplate reader (e.g., excitation 400 nm, emission 505 nm for AFC substrates).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate only) from all readings.
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each inhibitor concentration.
-
Normalize the rates to the enzyme-only control (100% activity).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the specificity of this compound.
Caption: Workflow for determining the IC50 values of caspase inhibitors to assess their specificity.
Conclusion
While this compound is a valuable tool for studying the involvement of caspase-9 in apoptosis, researchers must be cognizant of its potential off-target effects, particularly on caspase-8. The experimental protocols and comparative data provided in this guide are intended to facilitate the necessary control experiments to ensure the accurate interpretation of results. For studies demanding high specificity for caspase-9, the use of alternative inhibitors like Z-LEHD-FMK or complementary techniques such as genetic knockdown of specific caspases should be considered. By rigorously validating inhibitor specificity, researchers can enhance the reliability and impact of their findings in the complex field of apoptosis research.
References
A Comparative Guide to Ac-LEHD-CHO and Other Small Molecule Inhibitors of Caspase-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ac-LEHD-CHO with other small molecule inhibitors targeting caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to Caspase-9 Inhibition
Caspase-9 is a cysteine-aspartic protease that plays a crucial role in programmed cell death.[1] Its activation, triggered by cellular stress and the release of cytochrome c from mitochondria, initiates a cascade of downstream effector caspases, ultimately leading to cellular disassembly.[1] Given its central role in apoptosis, the modulation of caspase-9 activity with small molecule inhibitors is a significant area of research for various therapeutic areas, including neurodegenerative diseases and cancer.[2]
This guide focuses on the comparative analysis of this compound, a reversible aldehyde inhibitor, against other notable caspase-9 inhibitors. We will delve into their potency, selectivity, and mechanisms of action, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Caspase-9 Inhibitors
The efficacy of a caspase inhibitor is primarily determined by its potency (commonly measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other caspase isoforms. The following table summarizes the available quantitative data for this compound and other selected small molecule inhibitors of caspase-9.
| Inhibitor | Type | Target Caspase(s) | IC50 (nM) for Caspase-9 | Selectivity Profile (IC50 in nM for other caspases) |
| This compound | Peptide Aldehyde (Reversible) | Caspase-9, Caspase-8 | 49.2 | Caspase-1: 15.0, Caspase-4: 81.7, Caspase-5: 21.3, Caspase-8: 3.82, Caspase-10: 40.4, Caspase-14: 134 |
| Z-LEHD-FMK | Peptide Fluoromethyl Ketone (Irreversible) | Caspase-9 | Not explicitly found, but potent. | Lacks specificity and can inhibit other caspases.[3] |
| Emricasan (IDN-6556) | Pan-Caspase Inhibitor (Irreversible) | Broad Spectrum | 0.3 | Caspase-1: 0.4, Caspase-2: 20, Caspase-3: 2, Caspase-6: 4, Caspase-7: 6, Caspase-8: 6[4][5] |
| Q-VD-OPh | Pan-Caspase Inhibitor | Broad Spectrum | 25 - 400 | Inhibits caspases 1, 3, and 8 within a similar range.[6] |
| Ac-LEHD-CMK | Peptide Chloromethyl Ketone (Irreversible) | Caspase-9 | Potent inhibitor, specific IC50 not found. | Exhibits protective effects in ischemia-reperfusion injury models.[7] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and buffer composition. The data presented here is for comparative purposes.
Mechanism of Action
This compound is a reversible inhibitor that targets the active site of caspase-9.[8] Its aldehyde group forms a covalent but reversible bond with the catalytic cysteine residue of the enzyme. This reversibility can be advantageous in certain experimental setups where transient inhibition is desired.
In contrast, inhibitors like Z-LEHD-FMK and Emricasan are irreversible. Z-LEHD-FMK contains a fluoromethyl ketone (FMK) moiety that forms a stable thioether bond with the active site cysteine, leading to permanent inactivation of the enzyme.[9][10] Emricasan is also an irreversible pan-caspase inhibitor, meaning it broadly and permanently inhibits multiple caspases.[4][5]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the caspase-9 activation pathway and the general workflow for evaluating their efficacy.
References
- 1. scbt.com [scbt.com]
- 2. biocompare.com [biocompare.com]
- 3. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emricasan | Caspase Inhibitors: R&D Systems [rndsystems.com]
- 5. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Caspase-9 Inhibitor Z-LEHD-FMK (FMK008) by R&D Systems, Part of Bio-Techne [bio-techne.com]
Validating the neuroprotective effects of Ac-LEHD-CHO against other compounds.
In the landscape of neurodegenerative disease research, the pursuit of effective neuroprotective agents is paramount. Among the promising therapeutic targets are the caspases, a family of proteases central to the execution of apoptosis, or programmed cell death. Ac-LEHD-CHO, a reversible inhibitor of caspase-9, has emerged as a significant tool in the study of neuronal apoptosis. This guide provides a comparative analysis of this compound's neuroprotective effects against other notable caspase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Executive Summary
This guide evaluates the neuroprotective properties of this compound in the context of amyloid-beta (Aβ)-induced neuronal toxicity, a hallmark of Alzheimer's disease. Its performance is compared with three other caspase inhibitors:
-
Ac-DEVD-CHO: A reversible inhibitor of caspase-3.
-
Z-VAD-FMK: A pan-caspase inhibitor with broad-spectrum activity.
-
Boc-D-FMK: A broad-spectrum caspase inhibitor.
The comparative analysis reveals that both this compound and Ac-DEVD-CHO demonstrate significant, dose-dependent neuroprotection against Aβ-induced cell death. While directly comparable quantitative data for Z-VAD-FMK and Boc-D-FMK in the same Aβ-toxicity model is limited in publicly available literature, existing studies on their general anti-apoptotic and neuroprotective effects provide a basis for a qualitative comparison.
Comparative Neuroprotective Effects
The neuroprotective efficacy of this compound and Ac-DEVD-CHO against Aβ(25-35)-induced toxicity in cortical neurons has been quantitatively assessed. The following table summarizes the key findings from a study utilizing the MTT assay to measure cell viability.
| Compound | Target | Concentration | Cell Viability (% of Control) |
| This compound | Caspase-9 | 1 µM | ~60% |
| 5 µM | ~75% | ||
| 10 µM | ~85% | ||
| 20 µM | ~95% | ||
| Ac-DEVD-CHO | Caspase-3 | 1 µM | ~55% |
| 5 µM | ~70% | ||
| 10 µM | ~80% | ||
| 20 µM | ~90% | ||
| Z-VAD-FMK | Pan-caspase | 50 µM | Protection against Aβ-induced death observed[1][2] |
| Boc-D-FMK | Broad-spectrum caspase | 50 µM | Prevents genistein-induced apoptosis[3] |
Data for this compound and Ac-DEVD-CHO is estimated from graphical representations in published research[4]. Data for Z-VAD-FMK and Boc-D-FMK is from different experimental models and is not directly comparable.
Signaling Pathways in Aβ-Induced Neurotoxicity
Amyloid-beta peptides trigger neuronal apoptosis primarily through the intrinsic pathway, which involves the activation of caspase-9. The following diagram illustrates the signaling cascade and the points of intervention for the compared inhibitors.
Caption: Aβ-induced apoptotic signaling cascade.
Experimental Workflow for Comparative Analysis
A standardized workflow is crucial for the objective comparison of neuroprotective compounds. The following diagram outlines a typical experimental procedure.
Caption: Experimental workflow for comparing neuroprotective compounds.
Detailed Experimental Protocols
Cell Culture and Aβ Treatment
-
Cell Line: Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats.
-
Culture Conditions: Neurons are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ Preparation: Aβ(25-35) peptide is dissolved in sterile distilled water to a stock concentration of 1 mM and aggregated by incubation at 37°C for 72 hours before use.
-
Treatment: Neurons are pre-treated with various concentrations of this compound or other test compounds for 2 hours before the addition of aggregated Aβ(25-35) at a final concentration of 25 µM.
MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, which is proportional to the number of viable cells.
-
Protocol:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
TUNEL Assay for Apoptosis
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.
-
Protocol:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The cells are then incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
The nuclei are counterstained with DAPI.
-
The percentage of TUNEL-positive cells (apoptotic cells) is determined by fluorescence microscopy.
-
Caspase Activity Assay
-
Principle: This fluorometric assay measures the activity of specific caspases by detecting the cleavage of a fluorogenic substrate.
-
Protocol (for Caspase-3):
-
Cell lysates are prepared using a lysis buffer.
-
The lysate is incubated with a specific caspase-3 substrate, Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin).
-
The fluorescence of the released AFC is measured using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Caspase activity is expressed as relative fluorescence units.
-
Western Blot for Cleaved PARP
-
Principle: Western blotting is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which serves as a marker of apoptosis.
-
Protocol:
-
Total protein is extracted from the treated cells, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP (89 kDa fragment).
-
After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensity is quantified using densitometry software.
-
Conclusion
This compound demonstrates significant neuroprotective effects against amyloid-beta-induced toxicity by specifically inhibiting caspase-9, a key initiator of the intrinsic apoptotic pathway. Its efficacy is comparable to the caspase-3 inhibitor Ac-DEVD-CHO, highlighting the therapeutic potential of targeting caspases in neurodegenerative diseases. While a direct quantitative comparison with broad-spectrum caspase inhibitors like Z-VAD-FMK and Boc-D-FMK in an Aβ-toxicity model requires further investigation, the available data underscores the importance of caspase inhibition as a neuroprotective strategy. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further validate and compare the neuroprotective potential of this compound and other emerging therapeutic candidates.
References
A Comparative Analysis of the Caspase-9 Inhibitor Ac-LEHD-CHO in Diverse Apoptosis Models
For researchers in apoptosis, cellular biology, and drug development, the precise modulation of programmed cell death pathways is paramount. Ac-LEHD-CHO, a synthetic peptide aldehyde, is a widely utilized reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This guide provides a comparative analysis of this compound's performance in various apoptosis models, offering a side-by-side look with other relevant caspase inhibitors, supported by experimental data and detailed protocols.
Performance and Specificity of this compound
This compound is designed to mimic the cleavage site of procaspase-3, a primary substrate of caspase-9. Its aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase. While it is a potent inhibitor of caspase-9, it also exhibits inhibitory activity against other caspases, most notably caspase-8.[1] Its selectivity is a critical factor for researchers aiming to dissect specific apoptotic pathways.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and an Alternative Caspase-9 Inhibitor
| Caspase Target | This compound IC50 (nM) | Z-LEHD-FMK IC50 (nM) | Notes |
| Caspase-1 | 15.0 | >10,000 | This compound shows moderate inhibition of caspase-1. |
| Caspase-3 | - | - | Data not consistently available for direct comparison. |
| Caspase-4 | 81.7 | - | This compound has inhibitory activity against caspase-4. |
| Caspase-5 | 21.3 | - | This compound shows notable inhibition of caspase-5. |
| Caspase-6 | - | - | Data not consistently available for direct comparison. |
| Caspase-7 | - | - | Data not consistently available for direct comparison. |
| Caspase-8 | 3.82 | 0.70 | Both inhibitors are potent against caspase-8. |
| Caspase-9 | 49.2 | 1.5 | Z-LEHD-FMK is a more potent irreversible inhibitor of caspase-9. |
| Caspase-10 | 40.4 | 3,590 | This compound is a more potent inhibitor of caspase-10. |
Data for this compound is compiled from various sources and may not be from direct head-to-head comparisons in the same study. Z-LEHD-FMK is an irreversible inhibitor, which may contribute to its higher potency in some assays.
Application in Key Apoptosis Models
The efficacy of this compound has been demonstrated in several well-established in vitro apoptosis models. Its ability to block or attenuate cell death in these systems highlights its utility in studying the role of the intrinsic apoptotic pathway.
Staurosporine-Induced Apoptosis
Staurosporine, a broad-spectrum protein kinase inhibitor, is a potent inducer of the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria. In numerous cell types, pre-treatment with this compound has been shown to significantly reduce staurosporine-induced apoptosis, confirming the central role of caspase-9 in this model. Studies have shown that caspase inhibition can prevent the downstream events of apoptosis, such as DNA fragmentation, in staurosporine-treated cells.[2]
Fas Ligand-Induced Apoptosis
The Fas ligand (FasL) triggers the extrinsic apoptosis pathway by binding to its receptor, Fas (CD95). While this pathway primarily signals through caspase-8, there can be crosstalk with the intrinsic pathway via Bid cleavage. In certain cell types (Type II cells), this crosstalk is essential for amplifying the apoptotic signal. In these models, this compound can be used to investigate the contribution of the mitochondrial amplification loop to FasL-induced apoptosis.[3]
Etoposide-Induced Apoptosis
Etoposide, a topoisomerase II inhibitor, induces DNA damage and subsequently triggers the intrinsic apoptotic pathway. The resulting cell death is heavily dependent on the activation of caspase-9. Research has demonstrated that this compound can effectively inhibit etoposide-induced apoptosis, making it a valuable tool for studying DNA damage-induced cell death mechanisms.[4]
Comparative Performance with an Alternative: Z-LEHD-FMK
Z-LEHD-FMK is another widely used caspase-9 inhibitor. Unlike the reversible aldehyde inhibitor this compound, Z-LEHD-FMK is an irreversible inhibitor containing a fluoromethyl ketone (FMK) moiety that covalently modifies the active site of the caspase.
In general, irreversible inhibitors like Z-LEHD-FMK tend to show higher potency in in vitro assays. However, the choice between a reversible and an irreversible inhibitor often depends on the experimental design. For studies requiring a washout of the inhibitor or a more dynamic assessment of caspase activity, a reversible inhibitor like this compound may be more suitable. Conversely, for experiments where complete and sustained inhibition of caspase-9 is desired, an irreversible inhibitor like Z-LEHD-FMK might be preferred.[3]
Experimental Protocols
Protocol 1: Induction of Apoptosis with Staurosporine
This protocol provides a general guideline for inducing apoptosis in cultured cells using staurosporine.
Materials:
-
Cell culture medium appropriate for the cell line
-
Staurosporine stock solution (e.g., 1 mM in DMSO)
-
Cultured cells in multi-well plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at an appropriate density and allow them to adhere and grow overnight.
-
Prepare the desired final concentration of staurosporine by diluting the stock solution in fresh cell culture medium. A common working concentration is 1 µM.
-
Remove the old medium from the cells and replace it with the medium containing staurosporine.
-
Incubate the cells at 37°C in a CO2 incubator for a predetermined duration (typically 3-6 hours, but can be longer depending on the cell line).
-
Following incubation, cells can be harvested for downstream analysis of apoptosis (e.g., caspase activity assay, Annexin V staining, or TUNEL assay).
Protocol 2: Fluorometric Caspase-9 Activity Assay
This protocol outlines a method to quantify caspase-9 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF)
-
2X Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 10 mM DTT)
-
Caspase-9 substrate: Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin) stock solution (e.g., 1 mM in DMSO)
-
Microplate fluorometer with 400 nm excitation and 505 nm emission filters
-
96-well black microplate
Procedure:
-
Prepare cell lysates from both control and apoptosis-induced cells by incubating them in Cell Lysis Buffer on ice for 10-20 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
In a 96-well black microplate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50 µg of protein lysate to each well and adjust the final volume to 95 µL with Cell Lysis Buffer.
-
Initiate the reaction by adding 5 µL of the 1 mM Ac-LEHD-AFC substrate to each well (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a microplate fluorometer.
-
The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Visualizing the Role of this compound in Apoptotic Pathways
To better understand the mechanism of action of this compound, the following diagrams illustrate its point of intervention in the intrinsic and extrinsic apoptotic pathways.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound's effect on apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ac-LEHD-CHO Versus Genetic Knockdown for Caspase-9 Inhibition
For researchers, scientists, and drug development professionals investigating the intricacies of the intrinsic apoptosis pathway, the choice between chemical inhibition and genetic knockdown of key mediators like caspase-9 is a critical experimental design decision. This guide provides an objective comparison of the peptide inhibitor Ac-LEHD-CHO and genetic knockdown techniques (siRNA and CRISPR/Cas9) for inhibiting caspase-9 function, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and genetic knockdown methods effectively reduce caspase-9 activity, but they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages. This compound offers a rapid, transient, and dose-dependent inhibition of caspase-9 enzymatic activity. However, its specificity can be a concern, with evidence of cross-reactivity with other caspases, notably caspase-8.
Genetic knockdown, via siRNA or CRISPR/Cas9, provides a more targeted approach by reducing the expression of the caspase-9 protein itself. siRNA offers transient knockdown, while CRISPR/Cas9 can create permanent gene knockout. These methods are generally more specific than chemical inhibitors but come with their own set of potential off-target effects and require more extensive optimization and validation. The choice between these methods will ultimately depend on the specific experimental goals, required duration of inhibition, and the tolerance for potential off-target effects.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for this compound and genetic knockdown of caspase-9. Data is compiled from various sources and should be considered in the context of the specific experimental systems cited.
Table 1: Inhibitory Potency of this compound
| Target | Inhibition Constant (Ki) | Notes |
| Caspase-9 | ~60 nM[1] | Potent inhibitor. |
| Caspase-8 | ~0.92 nM[1] | Also shows significant inhibition, indicating a lack of complete specificity. |
| Caspase-3 | ~0.23 nM[1] | |
| Caspase-7 | ~1.6 nM[1] | |
| Caspase-10 | ~12 nM[1] | |
| Caspase-1 | ~18 nM[1] | |
| Caspase-6 | ~31 nM[1] | |
| Caspase-4 | ~132 nM[1] | |
| Caspase-5 | ~205 nM[1] | |
| Caspase-2 | ~1710 nM[1] | Weak inhibition. |
Table 2: Efficacy of Genetic Knockdown of Caspase-9
| Method | Target | Typical Knockdown Efficiency | Notes |
| siRNA | Caspase-9 mRNA | >80%[2] | Transient knockdown, duration depends on cell type and experimental conditions. |
| CRISPR/Cas9 | Caspase-9 gene | Can achieve complete knockout (biallelic mutation)[3] | Permanent gene knockout. Efficiency can vary widely depending on the cell type, sgRNA design, and delivery method. |
Mechanism of Action and Specificity
This compound: A Reversible Aldehyde Inhibitor
This compound (Acetyl-Leucyl-Glutamyl-Histidyl-Aspartal-CHO) is a synthetic tetrapeptide that acts as a reversible competitive inhibitor of caspase-9[4]. The peptide sequence mimics the cleavage site of pro-caspase-3, a natural substrate of caspase-9. The C-terminal aldehyde group forms a covalent thiohemiacetal adduct with the cysteine in the active site of the caspase, thereby blocking its catalytic activity.
While designed as a caspase-9 inhibitor, studies have shown that this compound can also inhibit other caspases, particularly caspase-8[5][6]. This lack of absolute specificity is a critical consideration, as concurrent inhibition of caspase-8, an initiator caspase of the extrinsic apoptosis pathway, can confound experimental results. One study directly demonstrated that in Chinese hamster ovary (CHO) cells, this compound was equally efficient at inhibiting both caspase-8 and caspase-9[5].
Genetic Knockdown: Targeting the Source
Genetic knockdown methods, in contrast, aim to reduce or eliminate the production of the caspase-9 protein.
-
siRNA (small interfering RNA): This technique utilizes short, double-stranded RNA molecules that are complementary to a specific region of the caspase-9 mRNA. Upon introduction into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target caspase-9 mRNA. This leads to a transient reduction in caspase-9 protein levels. The specificity of siRNA is primarily determined by the complementarity of the siRNA sequence to the target mRNA. However, off-target effects can occur due to partial complementarity to other mRNAs, leading to their unintended degradation[7][8][9].
-
CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9): This powerful gene-editing tool can be used to create a permanent knockout of the caspase-9 gene. A guide RNA (gRNA) directs the Cas9 nuclease to a specific location in the caspase-9 gene, where it creates a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein. While highly specific due to the gRNA sequence, off-target mutations can occur at genomic sites with sequence similarity to the target[10][11][12][13][14].
Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway and the points of intervention for this compound and genetic knockdown of caspase-9.
Caption: Intrinsic apoptosis pathway and points of inhibition.
Experimental Protocols
1. Inhibition of Caspase-9 using this compound
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in sterile DMSO. A typical stock concentration is 10-20 mM.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration. A common working concentration range is 10-100 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions.
-
Pre-incubate the cells with the this compound-containing medium for 1-2 hours before inducing apoptosis[15].
-
Induce apoptosis using the desired stimulus (e.g., staurosporine, etoposide).
-
Incubate for the desired time period.
-
-
Assessment of Apoptosis:
-
Caspase Activity Assay: Measure caspase-9 and caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
Western Blot: Analyze the cleavage of caspase-9, caspase-3, and PARP.
-
Annexin V/Propidium Iodide (PI) Staining: Quantify apoptotic and necrotic cells using flow cytometry[16].
-
2. Genetic Knockdown of Caspase-9 using siRNA
-
siRNA Transfection:
-
Design or purchase validated siRNAs targeting caspase-9. It is recommended to test multiple siRNA sequences to identify the most effective one. A non-targeting siRNA should be used as a negative control.
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Prepare the siRNA-lipid complex. For a 24-well plate, dilute 20 pmol of siRNA in 50 µL of serum-free medium (e.g., Opti-MEM™ I)[17]. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Validation of Knockdown and Apoptosis Assay:
-
qRT-PCR: At 24-48 hours post-transfection, extract RNA and perform quantitative real-time PCR to confirm the knockdown of caspase-9 mRNA[18].
-
Western Blot: At 48-72 hours post-transfection, prepare cell lysates and perform Western blotting to confirm the reduction of caspase-9 protein levels.
-
Apoptosis Induction and Analysis: After confirming knockdown, induce apoptosis and assess the apoptotic phenotype as described in the this compound protocol.
-
3. Genetic Knockout of Caspase-9 using CRISPR/Cas9
-
gRNA Design and Vector Construction:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the caspase-9 gene to increase the likelihood of a frameshift mutation. Use online tools to minimize off-target effects.
-
Clone the sgRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
-
Transfection and Clonal Selection:
-
Transfect the Cas9/sgRNA plasmid into the target cells using a suitable method (e.g., lipid-based transfection, electroporation).
-
After 24-48 hours, isolate single cells expressing the fluorescent reporter (e.g., GFP) by fluorescence-activated cell sorting (FACS) into a 96-well plate.
-
Expand the single-cell clones.
-
-
Validation of Knockout and Phenotypic Analysis:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and PCR amplify the targeted region of the caspase-9 gene. Sequence the PCR products to identify clones with frameshift-inducing indels.
-
Western Blot: Confirm the absence of caspase-9 protein in the knockout clones by Western blotting.
-
Apoptosis Induction and Analysis: Once knockout is confirmed, induce apoptosis and analyze the cellular response as described in the previous protocols.
-
Comparison of Advantages and Disadvantages
| Feature | This compound | Genetic Knockdown (siRNA) | Genetic Knockdown (CRISPR/Cas9) |
| Mechanism | Reversible inhibition of enzyme activity | Transient degradation of mRNA | Permanent gene disruption |
| Speed | Rapid onset of action (minutes to hours) | Slower onset (24-72 hours) | Very slow (weeks to months for clonal selection) |
| Duration | Transient, depends on inhibitor stability and cell metabolism | Transient (typically 3-7 days) | Permanent |
| Specificity | Can have off-target effects on other caspases (e.g., caspase-8)[5] | Generally specific, but off-target effects due to seed region homology can occur[7][9] | Highly specific, but off-target mutations at similar genomic loci are possible[10][14] |
| Dose-Dependence | Easily titratable to achieve partial inhibition | Can be dose-dependent, but achieving partial knockdown can be challenging | Typically results in complete knockout (all-or-none) |
| Ease of Use | Simple addition to cell culture medium | Requires transfection optimization | Technically demanding, requires molecular cloning and single-cell cloning |
| Cost | Relatively low for short-term experiments | Moderate, cost of siRNAs and transfection reagents | High, includes costs for cloning, sequencing, and cell culture |
Conclusion
The choice between this compound and genetic knockdown of caspase-9 is not a matter of one being definitively superior to the other, but rather which tool is most appropriate for the research question at hand.
This compound is an excellent choice for:
-
Acute, short-term inhibition studies.
-
Experiments where a rapid onset of inhibition is required.
-
Dose-response studies to investigate the effects of partial caspase-9 inhibition.
However, researchers must be mindful of its potential lack of specificity and validate key findings with more targeted approaches.
siRNA-mediated knockdown is well-suited for:
-
Transiently reducing caspase-9 protein levels to study the effects of its absence over a period of days.
-
Validating the specificity of chemical inhibitors.
-
Experiments where a more specific inhibition than small molecules is desired.
CRISPR/Cas9-mediated knockout is the gold standard for:
-
Investigating the long-term consequences of complete caspase-9 loss-of-function.
-
Creating stable cell lines for screening and mechanistic studies.
-
Unequivocally defining the role of caspase-9 in a biological process.
Ultimately, a multi-faceted approach that combines both chemical and genetic inhibition strategies will provide the most robust and reliable insights into the complex role of caspase-9 in cellular physiology and pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innovativegenomics.org [innovativegenomics.org]
- 12. Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity | The Scientist [the-scientist.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. qiagen.com [qiagen.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Ac-LEHD-CHO
Researchers and drug development professionals handling Ac-LEHD-CHO, a potent caspase-9 inhibitor, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices for chemical waste management.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C23H34N6O9[1] |
| Molecular Weight | 538.56 g/mol [1][2] |
| CAS Number | 319494-38-7[1][2][3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and water[4] |
| Storage Temperature | -20°C[1][4] |
Pre-Disposal and Handling Precautions
Before beginning the disposal process, it is crucial to take appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[5] The following steps provide a more detailed workflow for laboratory personnel.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste (e.g., contaminated consumables like pipette tips, tubes) separate from liquid waste (e.g., unused solutions).
-
-
Containment:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed, and puncture-resistant waste container.
-
Liquid Waste: Collect unused solutions or solutions from experiments in a compatible, leak-proof, and clearly labeled waste container. Ensure the container material is compatible with the solvent used (e.g., DMSO).
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartal."
-
Include the concentration (if in solution) and the primary solvent.
-
Attach a hazardous waste tag as required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[5]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. CPC Scientific Ac-Leu-Glu-His-Asp-CHO 5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ac-LEHD-pNa - LKT Labs [lktlabs.com]
- 5. Caspase-9 Inhibitor III(Ac-LEHD-CMK)|403848-57-7|MSDS [dcchemicals.com]
Personal protective equipment for handling Ac-LEHD-CHO
Hazard and Safety Summary
Ac-LEHD-CHO and similar peptide aldehydes are research-grade chemicals that require careful handling to minimize health risks. Based on the safety data for analogous compounds such as Ac-LEHD-pNA and Ac-LEHD-CMK, the primary hazards are oral toxicity and high toxicity to aquatic life.
Key Hazard Information (Based on Related Compounds)
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Very toxic to aquatic life with long lasting effects | Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment
| Body Part | Equipment | Specification and Purpose |
| Eyes | Safety Goggles or Glasses | Should be worn at all times to protect against splashes or airborne particles. |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable. Ensure they are regularly inspected for tears or holes. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Respirator or Fume Hood | Use a suitable respirator or handle the compound within a fume hood to avoid inhalation of any dust or aerosols. |
Operational and Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks and ensuring the integrity of the research.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE and waste disposal containers, readily available.
-
Weighing and Reconstitution : When weighing the lyophilized powder, do so in a well-ventilated area or a fume hood to avoid inhaling airborne particles. When reconstituting, add the solvent slowly and carefully to prevent splashing.
-
Use in Experiments : When using this compound in experiments, handle all solutions with care. Avoid direct contact with skin and eyes.
-
Post-Handling : After handling, thoroughly wash hands and any potentially contaminated surfaces.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the chemical's stability and protecting the environment.
Storage Conditions
For optimal stability, this compound should be stored in a cool, dry, and dark place. Lyophilized powder is best stored at -20°C for long-term stability. Once reconstituted, the solution should be used promptly or stored at 2-8°C for short periods. For longer storage of solutions, it is advisable to aliquot and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[2][3][4][5]
Disposal Plan
All waste containing this compound, including empty vials, used pipette tips, and contaminated gloves, should be considered chemical waste.
-
Solid Waste : Place in a designated, sealed container for chemical waste.
-
Liquid Waste : Collect in a labeled, sealed container for liquid chemical waste.
-
Disposal : All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[1]
Experimental Workflow Visualization
To provide a clear, step-by-step visual guide for the safe handling of this compound, the following diagram outlines the complete workflow from preparation to disposal.
Safe Handling Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
